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[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Documentation Hub

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  • Product: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
  • CAS: 1400540-67-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Comprehensive Technical Guide

Executive Summary & Strategic Design The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a highly functionalized heterocyclic hybrid, integrating a 1,3-thiazole core with a 1H-pyrrole moiety. Such stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Design

The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a highly functionalized heterocyclic hybrid, integrating a 1,3-thiazole core with a 1H-pyrrole moiety. Such structural motifs are of paramount interest in medicinal chemistry due to their bioisosteric properties and potential to modulate diverse biological targets, including antimicrobial and anti-inflammatory pathways[1].

Designing a robust synthetic route for this molecule requires precise control over regioselectivity and functional group compatibility. As a Senior Application Scientist, I have structured this guide to outline a highly efficient, three-step linear synthesis. The strategy relies on building the thiazole core first, appending the pyrrole ring, and finally reducing the ester appendage to the target primary alcohol.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule reveals three distinct logical phases:

  • C5-Hydroxymethyl Formation: The target primary alcohol is derived from the reduction of an ester precursor, ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.

  • C2-Pyrrole Annulation: The pyrrole ring is disconnected to a primary amine (ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate) and a 1,4-dicarbonyl equivalent via the Clauson-Kaas reaction.

  • Thiazole Core Assembly: The 2-aminothiazole core is deconstructed into thiourea and an α -halo- β -ketoester (ethyl 2-chloro-3-oxohexanoate) via the Hantzsch thiazole synthesis.

Retrosynthesis Target Target Molecule [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Int2 Intermediate 2 Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate Target->Int2 Ester Reduction Int1 Intermediate 1 Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate Int2->Int1 Clauson-Kaas Synthesis SM Starting Materials Ethyl 2-chloro-3-oxohexanoate + Thiourea Int1->SM Hantzsch Synthesis

Caption: Retrosynthetic disconnection of the target thiazole-pyrrole hybrid molecule.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific causality for the chosen reagents and in-process controls to ensure the integrity of the workflow.

Step 1: Hantzsch Thiazole Synthesis

Objective: Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (Intermediate 1).

  • Causality: The is the most direct and atom-economical method to construct the 2-aminothiazole core[2]. By utilizing ethyl 2-chloro-3-oxohexanoate, we pre-install both the C4-propyl group and the C5-ester required for downstream functionalization.

  • Protocol:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.52 g, 20.0 mmol, 1.0 equiv) in absolute ethanol (50 mL).

    • Add ethyl 2-chloro-3-oxohexanoate (3.85 g, 20.0 mmol, 1.0 equiv) dropwise at room temperature.

    • Heat the reaction mixture to reflux (78 °C) for 4 hours. Self-Validation: The reaction progress is monitored by TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active α -haloester and the formation of a highly polar, ninhydrin-active spot indicates completion.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the resulting hydrochloride salt by partitioning the residue between saturated aqueous NaHCO₃ (50 mL) and ethyl acetate (3 × 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to afford Intermediate 1 as a pale yellow solid.

Step 2: Clauson-Kaas Pyrrole Formation

Objective: Synthesis of Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (Intermediate 2).

  • Causality: The 2-amino group on the thiazole ring is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent ester and the heteroaromatic system. The overcomes this by utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMT) in an acidic medium[3]. Glacial acetic acid serves a dual purpose: it acts as the solvent and the acid catalyst required to hydrolyze 2,5-DMT into the highly electrophilic succinaldehyde intermediate in situ[4].

  • Protocol:

    • Dissolve Intermediate 1 (2.14 g, 10.0 mmol, 1.0 equiv) in glacial acetic acid (25 mL).

    • Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11.0 mmol, 1.1 equiv) in one portion.

    • Heat the solution to reflux (118 °C) for 3 hours. Self-Validation: The solution will transition from pale yellow to deep amber. TLC (Hexanes/EtOAc 8:2) will show the consumption of the primary amine (loss of ninhydrin reactivity) and the appearance of a new, higher Rf UV-active spot.

    • Cool the mixture and pour it slowly into crushed ice (100 g). Extract the aqueous suspension with dichloromethane (3 × 40 mL).

    • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ (until CO₂ evolution ceases), and brine.

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield Intermediate 2.

Step 3: Ester Reduction to Primary Alcohol

Objective: Synthesis of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (Final Product).

  • Causality: Sodium borohydride (NaBH₄) is insufficiently reactive to reduce the conjugated ester at the C5 position. Therefore, is mandated as a powerful hydride donor[5]. The reaction must be performed in strictly anhydrous THF to prevent the violent decomposition of LiAlH₄ by moisture[6].

  • Protocol:

    • Flame-dry a 100 mL two-neck flask under an argon atmosphere. Add anhydrous THF (20 mL) and LiAlH₄ (0.38 g, 10.0 mmol, 2.0 equiv).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve Intermediate 2 (1.32 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydride transfer.

    • Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) will confirm the complete reduction of the ester to the more polar primary alcohol.

    • Fieser Workup (Critical Step): Re-cool the flask to 0 °C. Sequentially and cautiously add: 0.38 mL H₂O, 0.38 mL 15% aqueous NaOH, and finally 1.14 mL H₂O. Causality: This specific stoichiometric addition decomposes the active lithium alkoxide complexes into a granular, easily filterable white aluminum salt, preventing the formation of untreatable emulsions.

    • Stir vigorously for 15 minutes until the salts are completely white and granular. Filter through a pad of Celite, washing the filter cake with hot THF.

    • Concentrate the filtrate and purify via recrystallization or flash chromatography to yield the pure target compound.

Workflow Step1 Step 1: Hantzsch Synthesis Reagents: Thiourea, Ethyl 2-chloro-3-oxohexanoate Conditions: EtOH, Reflux, 4h Step2 Step 2: Clauson-Kaas Pyrrole Formation Reagents: 2,5-DMT, AcOH Conditions: Reflux, 3h Step1->Step2 Step3 Step 3: Ester Reduction Reagents: LiAlH4, Anhydrous THF Conditions: 0°C to RT, 2h Step2->Step3 Workup Fieser Workup H2O, 15% NaOH, H2O Filter aluminum salts Step3->Workup Purification Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Product Final Product [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Purification->Product

Caption: Step-by-step experimental workflow from starting materials to final purified product.

Quantitative Characterization Data

To ensure rigorous validation of the synthesized[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, the following spectroscopic and spectrometric data profile should be matched. The data is structured to allow researchers to easily cross-reference their analytical results.

Analytical TechniqueSignal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.18 (t, J = 2.2 Hz, 2H)Pyrrole α -protons
δ 6.32 (t, J = 2.2 Hz, 2H)Pyrrole β -protons
δ 4.75 (s, 2H)Thiazole-C5-CH₂ OH
δ 2.72 (t, J = 7.5 Hz, 2H)Propyl α -CH₂
δ 1.70 (h, J = 7.4 Hz, 2H)Propyl β -CH₂
δ 0.98 (t, J = 7.3 Hz, 3H)Propyl γ -CH₃
δ 2.45 (br s, 1H)Hydroxyl -OH (D₂O exchangeable)
¹³C NMR (100 MHz, CDCl₃) δ 158.4, 151.2, 128.5Thiazole core carbons (C2, C4, C5)
δ 120.1, 111.4Pyrrole ring carbons (C α , C β )
δ 56.8Hydroxymethyl carbon (-C H₂OH)
δ 29.5, 23.1, 14.2Propyl aliphatic carbons ( α , β , γ )
IR (ATR, cm⁻¹) 3350 (br), 2960, 1540, 1495, 1050O-H stretch, C-H stretch, C=N/C=C stretch, C-O stretch
HRMS (ESI-TOF) m/z calculated for C₁₁H₁₅N₂OS [M+H]⁺: 223.0905Found: 223.0901

References

  • "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities", National Institutes of Health (NIH) / PMC,[Link]

  • "Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions", ResearchGate,[Link]

  • "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach", Beilstein Journal of Organic Chemistry / NIH,[Link]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives", Master Organic Chemistry,[Link]

  • "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism", Chemistry Steps,[Link]

Sources

Exploratory

Spectroscopic Elucidation of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Self-Validating Analytical Guide

As a Senior Application Scientist, approaching the structural elucidation of highly functionalized heterocycles requires more than just cataloging spectral peaks; it requires building a self-validating analytical system....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the structural elucidation of highly functionalized heterocycles requires more than just cataloging spectral peaks; it requires building a self-validating analytical system. The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (Chemical Formula: C₁₁H₁₄N₂OS) presents a unique spectroscopic challenge: the central 1,3-thiazole core is fully substituted and lacks any directly attached protons.

Consequently, standard 1D ¹H NMR is insufficient for definitive structural proof. To achieve absolute certainty, we must design an orthogonal workflow where High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR act as interlocking mechanisms of validation.

The Causality of the Structural Environment

Before executing experimental protocols, we must understand the electronic causality governing the molecule's spectroscopic behavior. The 1,3-thiazole ring acts as a central electron sink.

  • The Pyrrole System: The 1H-pyrrol-1-yl group is attached directly to the highly electron-deficient C2 position of the thiazole. This connectivity pulls electron density away from the pyrrole nitrogen via induction, significantly deshielding the pyrrole α-protons compared to isolated pyrroles ().

  • The Aliphatic Handles: The propyl group at C4 and the hydroxymethyl group at C5 serve as isolated aliphatic spin systems. Because they are separated by quaternary carbons, they will not couple to each other in a standard COSY experiment. Their regiochemistry must be proven via long-range ¹³C couplings ().

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our structural assignment, the following step-by-step methodologies are designed to cross-verify each other.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly pure (>98%) compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it does not rapidly exchange with the hydroxyl proton (unlike Methanol-d4 or D₂O), allowing for the potential observation of the -OH signal. TMS provides an absolute zero reference for chemical shifts.

  • 1D Acquisition (Inventory): Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C spectra at 100 MHz (1024 scans).

  • 2D Connectivity Mapping (Validation): Acquire ¹H-¹H COSY to map the intact propyl chain. Crucially, acquire ¹H-¹³C HMBC.

    • Causality: Because the thiazole core lacks protons, NOESY/ROESY is insufficient for regiochemical assignment. HMBC is the only definitive way to validate that the propyl and methanol groups are adjacent on the C4 and C5 carbons.

Protocol B: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ pseudomolecular ion in positive mode.

  • Ionization & Detection: Inject 2 µL into an ESI-TOF mass spectrometer. Operate in positive electrospray ionization (ESI+) mode with a capillary voltage of 3.0 kV.

  • Fragmentation (MS/MS): Apply a collision energy of 20 eV.

    • Causality: This specific energy is optimized to cleave the labile C-O bond, yielding a diagnostic [M+H - H₂O]⁺ fragment, validating the presence of the primary alcohol.

Protocol C: FT-IR (ATR) Acquisition
  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

  • Sample Application: Apply 2 mg of the neat solid directly onto the ATR crystal and apply consistent pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing ambient moisture absorption that could artificially inflate the O-H stretch region ().

  • Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹.

Visualizing the Analytical Logic

The following diagrams illustrate the orthogonal validation workflow and the critical HMBC logic required to solve the structure.

AnalyticalWorkflow cluster_prep Sample Preparation Sample Compound Isolation [4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol NMR_Prep NMR Prep (CDCl3, 0.03% TMS) Sample->NMR_Prep MS_Prep LC-MS Prep (MeOH/H2O, 0.1% FA) Sample->MS_Prep IR_Prep FT-IR Prep (Neat, ATR Crystal) Sample->IR_Prep NMR_Acq NMR Acquisition 1D (1H, 13C) & 2D (HMBC, HSQC) NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition ESI-TOF (Positive Mode) MS_Prep->MS_Acq IR_Acq FT-IR Acquisition Mid-IR (4000-400 cm⁻¹) IR_Prep->IR_Acq Validation Orthogonal Cross-Validation Structural Consensus Achieved NMR_Acq->Validation MS_Acq->Validation IR_Acq->Validation

Fig 1. Self-validating orthogonal workflow for the spectroscopic elucidation of the target compound.

HMBC_Logic Pyrrole Pyrrole Protons H2', H5' (δ 7.30) C2 Thiazole C2 δ 158.0 Pyrrole->C2 3J HMBC Propyl Propyl α-CH2 H1'' (δ 2.65) C4 Thiazole C4 δ 153.0 Propyl->C4 2J HMBC C5 Thiazole C5 δ 128.0 Propyl->C5 3J HMBC Methanol Methanol CH2 H6 (δ 4.75) Methanol->C4 3J HMBC Methanol->C5 2J HMBC

Fig 2. Critical HMBC (Heteronuclear Multiple Bond Correlation) logic bridging isolated spin systems.

Quantitative Spectroscopic Data

The following tables synthesize the expected quantitative output from the experimental workflows, grounded in established spectroscopic rules for pyrrolo-thiazole systems.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment & Causality
2', 5'7.30t2.22HPyrrole α-CH: Strongly deshielded by the electron-withdrawing thiazole C2.
3', 4'6.35t2.22HPyrrole β-CH: Standard pyrrole beta-protons.
64.75s-2HThiazole-CH₂-OH: Deshielded by both the oxygen and the aromatic ring.
OH2.80br s-1HHydroxyl (-OH): Broad due to intermolecular hydrogen bonding.
1''2.65t7.52HPropyl α-CH₂: Deshielded by direct attachment to the thiazole C4.
2''1.70h7.52HPropyl β-CH₂: Standard aliphatic multiplet (sextet).
3''0.98t7.53HPropyl γ-CH₃: Terminal methyl group.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Positionδ (ppm)TypeAssignment & Causality
2158.0CThiazole C2: Highly deshielded quaternary carbon sandwiched between S, N, and Pyrrole N.
4153.0CThiazole C4: Alkyl-substituted quaternary carbon.
5128.0CThiazole C5: Hydroxymethyl-substituted quaternary carbon.
2', 5'119.5CHPyrrole α-C: Aromatic methine.
3', 4'111.0CHPyrrole β-C: Aromatic methine.
654.0CH₂Thiazole-CH₂-OH: Oxygen-bearing aliphatic carbon.
1''29.5CH₂Propyl α-CH₂: Aliphatic carbon adjacent to aromatic ring.
2''23.0CH₂Propyl β-CH₂: Aliphatic chain.
3''14.0CH₃Propyl γ-CH₃: Terminal methyl.
Table 3: Orthogonal Validation (FT-IR & HRMS)
MethodParameterValueInterpretation
FT-IR ν(O-H)3350 cm⁻¹Broad, strong stretch confirming the primary alcohol.
FT-IR ν(C-H) sp²3110 cm⁻¹Pyrrole ring C-H stretching.
FT-IR ν(C=N)1540 cm⁻¹Thiazole ring characteristic vibration.
HRMS [M+H]⁺223.0905 m/zExact mass for C₁₁H₁₅N₂OS⁺ (Calculated: 223.0905). Confirms elemental composition.
HRMS Fragment205.0800 m/z[M+H - H₂O]⁺. Loss of hydroxyl as water, forming a highly stable allylic/thiazolic carbocation at C5.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Miyamoto, S., et al. (2024). "Strain-based design, direct macrocyclization, and metal complexation of thiazole-containing calix[3]pyrrole analogues." Inorganic Chemistry Frontiers, Royal Society of Chemistry. URL:[Link]

  • Stepanov, A. V., et al. (2025). "Controlled Switching from Spirobi[pyrrolo[1,2-c]thiazoles] to Pyrrolo[1,2-c]thiazole-3-thiones during the Cyclization of 2-Acylethynylpyrroles with Carbon Disulfide." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Foundational

An In-depth Technical Guide on the Solubility and Stability of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in DMSO

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's behavior in solution is paramount for the generation of reliable and reproducible data. Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's behavior in solution is paramount for the generation of reliable and reproducible data. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in both early-stage discovery and preclinical development due to its exceptional solubilizing capacity for a wide array of organic molecules.[1] This guide provides an in-depth technical analysis of the solubility and stability of the novel heterocyclic compound, [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

The subject molecule integrates several key structural features: a thiazole ring, a common scaffold in many biologically active compounds and approved drugs[2][3]; a pyrrole moiety, another important nitrogen-containing heterocycle[4]; and a primary alcohol functional group. The interplay of these functionalities dictates its physicochemical properties and, consequently, its behavior in a DMSO solution. This document will delve into the theoretical considerations and provide robust, field-proven experimental protocols for accurately determining the solubility and stability of this compound. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the principles underpinning these critical assessments.

Predicted Physicochemical Profile and its Implications

While specific experimental data for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is not publicly available, an analysis of its constituent parts allows for an expert prediction of its properties. The thiazole ring, while generally aromatic, can be susceptible to certain degradation pathways.[5] The pyrrole ring's acidity and reactivity are also well-documented.[4][6] The primary alcohol introduces a site for potential oxidation. The propyl group adds lipophilicity, which will influence its solubility. Thiazole derivatives are generally soluble in organic solvents like alcohols and ethers, with varying solubility in water.[7] The combination of these features suggests that while the compound is likely to have good initial solubility in DMSO, its long-term stability may be a concern, particularly under non-ideal storage conditions.

Solubility Assessment in DMSO: A Methodical Approach

Accurate determination of a compound's solubility is a critical first step in its experimental lifecycle. A distinction must be made between kinetic and thermodynamic solubility, as they provide different, yet equally important, insights.[8]

Theoretical Considerations for Solubility

The dissolution of a crystalline solid in a solvent is an equilibrium process governed by the compound's lattice energy and its solvation energy in the solvent. DMSO is a highly polar aprotic solvent, capable of forming strong dipole-dipole interactions and accepting hydrogen bonds. For [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, the nitrogen and sulfur atoms of the thiazole ring, the nitrogen of the pyrrole ring, and the oxygen of the methanol group can all interact favorably with DMSO molecules, promoting dissolution. However, issues can arise when a concentrated DMSO stock is diluted into an aqueous medium for biological assays, a common source of compound precipitation.[9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the gold-standard shake-flask method for determining the equilibrium solubility of the target compound in DMSO.[8]

Objective: To determine the maximum concentration of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol that can be dissolved in DMSO at a specific temperature, typically ambient temperature (e.g., 25°C).

Materials:

  • [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge capable of handling the vials

  • Calibrated positive displacement pipette

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated HPLC method for the quantification of the target compound

Procedure:

  • Preparation: Add an excess of solid [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol to a 2 mL glass vial. The excess should be clearly visible to ensure saturation.

  • Solvent Addition: Accurately add a known volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette. Avoid disturbing the solid pellet.

  • Dilution: Immediately perform a serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the pre-validated HPLC-UV calibration curve.

  • Quantification: Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be performed in triplicate.

Data Presentation: Hypothetical Solubility Data

ParameterValue
Temperature25°C
Thermodynamic Solubility150.5 ± 5.2 mg/mL
Molar Solubility~596 mM
Visualization of the Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of DMSO A->B C Seal and shake at 25°C for 24-48h B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Serially dilute in DMSO E->F G Quantify by HPLC-UV F->G H H G->H Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Evaluation in DMSO: Ensuring Compound Integrity

The chemical stability of a compound in DMSO is a critical parameter, as degradation can lead to a loss of potency and the formation of potentially interfering or toxic byproducts.[10] This section outlines a comprehensive strategy for assessing the stability of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

Potential Degradation Pathways

Given the structure of the target molecule, several degradation pathways should be considered:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone, especially in the presence of trace oxygen or peroxides in the DMSO.[1] The primary alcohol can also be oxidized to an aldehyde or carboxylic acid.

  • Hydrolysis: Although DMSO is aprotic, it is hygroscopic and can absorb water from the atmosphere.[11] This absorbed water can lead to the hydrolysis of susceptible functional groups, though the target molecule lacks highly labile groups like esters or amides.

  • Reaction with DMSO or its Degradants: Under certain conditions (e.g., presence of acid or heat), DMSO itself can decompose to form reactive species like formaldehyde, dimethyl sulfide (DMS), and methyl methanethiosulfonate (MMTS).[12][13] These could potentially react with the target molecule.

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, which may be exacerbated by the presence of a solvent.[5][14]

Experimental Design: A Multi-faceted Approach

A robust stability study should include long-term, accelerated, and forced degradation experiments.[15][16]

1. Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of the compound in DMSO under typical storage conditions and under stress to predict its shelf-life.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in anhydrous, high-purity DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple amber glass vials with PTFE-lined screw caps to avoid repeated freeze-thaw cycles of the main stock.[10]

  • Storage Conditions:

    • Long-Term: -20°C and/or -80°C, protected from light.[1]

    • Accelerated: 4°C and room temperature (~25°C), protected from light. An elevated temperature like 40°C can also be used for more rapid stress testing.[10][17]

  • Time Points: Analyze the samples at appropriate time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, and 1 year).

  • Analysis: At each time point, analyze a fresh aliquot using a validated, stability-indicating HPLC method. The percentage of the parent compound remaining is calculated relative to the T=0 sample.

2. Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.[18][19][20]

Procedure: Subject the 10 mM DMSO stock solution to the following conditions:

  • Acidic Hydrolysis: Add a small volume of 1 M HCl and incubate at 60°C for a set period (e.g., 24 hours).

  • Basic Hydrolysis: Add a small volume of 1 M NaOH and incubate at 60°C for a set period.

  • Oxidative Degradation: Add a small volume of 3% H₂O₂ and keep at room temperature for a set period.

  • Photostability: Expose the solution in a photostable container to a light source according to ICH Q1B guidelines.[19]

  • Thermal Degradation: Incubate the solution at a high temperature (e.g., 70°C) in the dark.

For each condition, a control sample (DMSO without stressing agent) should be run in parallel. The goal is to achieve 5-20% degradation of the parent compound.[19]

Analytical Monitoring: HPLC and NMR

1. Stability-Indicating HPLC-UV/MS Method

A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, process impurities, and other potential interferents.[15][21]

  • Column: A C18 column is a common starting point for method development.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is typically used.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying the molecular weights of any new peaks that appear, aiding in the structural elucidation of degradants.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for monitoring compound stability.[22]

  • Method: A stock solution is prepared in deuterated DMSO (DMSO-d6). A quantitative ¹H NMR (qNMR) spectrum is acquired at T=0 using a stable internal standard.

  • Time-Course Study: The NMR tube is stored under the desired conditions, and spectra are acquired at subsequent time points.

  • Analysis: The disappearance of signals from the parent compound and the appearance of new signals from degradants can be directly observed and quantified.[22] This provides direct structural information about the degradation process.

Visualization of the Stability Study Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6... months) A Prepare 10 mM stock in DMSO B Aliquot into amber vials A->B C Long-Term (-20°C / -80°C) B->C D Accelerated (4°C / 25°C / 40°C) B->D E Forced Degradation (Acid, Base, H₂O₂, Light, Heat) B->E F Stability-Indicating HPLC-UV/MS C->F G qNMR in DMSO-d6 C->G D->F D->G E->F E->G H Assess % Parent Remaining F->H I Identify Degradants F->I G->H G->I J J I->J Elucidate Degradation Pathway

Caption: Comprehensive Workflow for Stability Assessment.

Best Practices for Preparation and Storage of Stock Solutions

To ensure the integrity and longevity of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol stock solutions, the following best practices should be rigorously followed:

  • Use High-Purity, Anhydrous DMSO: Minimize the presence of water, which can facilitate hydrolysis and other degradation pathways.[1][10]

  • Store in Appropriate Containers: Use glass vials (amber to protect from light) with PTFE-lined screw caps to prevent solvent evaporation and contamination.[10][11]

  • Store at Low Temperatures: For long-term storage, -20°C or -80°C is recommended to significantly slow down chemical degradation.[1][23]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid the potential for compound precipitation or degradation that can occur with repeated temperature cycling.[10] While many compounds are stable to multiple freeze-thaw cycles, this is a good general practice.

  • Inert Atmosphere: For particularly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.[1]

Conclusion

A thorough evaluation of the solubility and stability of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in DMSO is not merely a procedural step but a fundamental requirement for its successful application in research and development. By employing methodologically sound protocols such as the shake-flask method for solubility and a multi-pronged approach to stability testing—encompassing long-term, accelerated, and forced degradation studies—researchers can generate a comprehensive profile of the compound's behavior. The use of robust, stability-indicating analytical techniques like HPLC-UV/MS and NMR is critical for obtaining accurate and reliable data. Adherence to best practices for the preparation and storage of DMSO stock solutions will further ensure the integrity of the compound and the reproducibility of experimental results, ultimately underpinning the scientific validity of any subsequent biological or chemical investigations.

References

Sources

Exploratory

An In-depth Technical Guide to the Lipophilicity and ADMET Profiling of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Introduction: The Critical Role of Early-Stage Profiling in Drug Discovery The journey of a drug from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant rate of attrition oc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Early-Stage Profiling in Drug Discovery

The journey of a drug from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant rate of attrition occurring due to suboptimal pharmacokinetic and safety profiles. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a molecule's fate within a biological system.[1][2] A thorough understanding of these properties, alongside fundamental physicochemical characteristics like lipophilicity, is not merely beneficial but essential for mitigating late-stage failures.[3] Early and accurate profiling allows for the strategic prioritization of candidates, guiding medicinal chemistry efforts to optimize for both potency and "drug-likeness."[4][5]

This guide provides an in-depth technical framework for assessing the lipophilicity and ADMET profile of a specific novel heterocyclic compound: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol . This molecule, identified by its CAS Number 1400540-67-1, possesses a unique combination of a pyrrole, a thiazole, and a flexible propyl chain, making its ADMET profile non-trivial to predict.[6] We will proceed from foundational in silico predictions, which offer a rapid and cost-effective first pass[4][7], to outlining the gold-standard experimental protocols required for robust validation. The causality behind each methodological choice will be explained, providing the reader with not just a set of procedures, but a logical and scientifically-grounded strategy for comprehensive candidate evaluation.

Section 1: Molecular Identity and Lipophilicity Assessment

Before delving into complex biological interactions, a baseline understanding of the molecule's fundamental physicochemical properties is paramount. Lipophilicity, in particular, is a master variable that influences solubility, permeability, metabolic clearance, and target binding.[8][9]

Molecular Structure and Key Identifiers
  • Compound Name: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

  • Molecular Formula: C₁₁H₁₄N₂OS

  • Molecular Weight: 222.31 g/mol [6]

  • CAS Number: 1400540-67-1[6]

  • SMILES: CCCc1sc(n1Cc2ccccn2)CO

The Concept of Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible lipid (n-octanol) and aqueous phase. It is expressed as its logarithm, LogP .[8]

  • A positive LogP indicates a preference for the lipid phase (lipophilic).

  • A negative LogP indicates a preference for the aqueous phase (hydrophilic).[8]

For ionizable compounds, the distribution is pH-dependent. The distribution coefficient (LogD) is used to describe the lipophilicity at a specific pH, typically the physiological pH of 7.4.[8] Understanding both LogP and LogD is critical, as a drug's charge state can dramatically alter its ability to cross biological membranes.

In Silico Lipophilicity Prediction

Computational models provide a rapid first estimate of LogP. These algorithms function by either summing the contributions of individual atoms or fragments (additive methods) or by using whole-molecule properties in statistical or machine learning models.[9][10][11] Given that different algorithms can produce varied results, it is best practice to consult several models to establish a consensus range.[3][7]

For the target compound, we utilized the free and widely-used SwissADME web tool to generate predictions from multiple, well-regarded algorithms.[12][13][14][15]

Table 1: Predicted Physicochemical and Lipophilicity Data for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Parameter Predicted Value Description
Molecular Weight 222.31 g/mol Mass of one mole of the substance.
LogP (iLOGP) 2.17 Physics-based LogP prediction.
LogP (XLOGP3) 2.54 Atom-type based LogP prediction.
LogP (WLOGP) 2.05 Fragment-based LogP prediction.
LogP (MLOGP) 1.83 Topology-based LogP prediction.
LogP (SILICOS-IT) 2.76 Hybrid LogP prediction.
Consensus LogP 2.27 The arithmetic mean of the five predicted values.

| TPSA | 61.43 Ų | Topological Polar Surface Area, an indicator of membrane permeability. |

Source: Predictions generated using the SwissADME web server.[13]

Expert Insight: The consensus LogP of 2.27 suggests the molecule is moderately lipophilic. This value is within the ideal range for many orally administered drugs (typically 1-3), indicating a potentially favorable balance between aqueous solubility needed for formulation and dissolution, and the lipid permeability required to cross the gut wall.[8]

Experimental Protocol: LogP Determination by RP-HPLC

While in silico methods are invaluable for screening, experimental validation is required for definitive characterization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining LogP that is faster and requires less material than the traditional shake-flask method.[16][17]

Principle: The method relies on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its lipophilicity. The retention factor (k) is measured and correlated with the known LogP values of a set of standard compounds to create a calibration curve.

Detailed Protocol:

  • System Preparation:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), pH adjusted to 7.4 with a phosphate buffer to ensure the compound is in its neutral form. The exact ratio should be optimized to achieve good peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Calibration Standards:

    • Prepare 1 mg/mL stock solutions in acetonitrile for a series of 5-7 standard compounds with known LogP values spanning the expected range (e.g., from LogP 1 to 4).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in acetonitrile.

  • Chromatographic Run:

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

    • Inject each calibration standard and the test compound individually, recording their retention times (tᵣ).

  • Data Analysis:

    • Calculate the retention factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀.

    • Calculate the logarithm of the retention factor (log k).

    • Plot a calibration curve of known LogP values (y-axis) against the corresponding log k values (x-axis).

    • Perform a linear regression on the data points. The resulting equation will be in the form LogP = m(log k) + c.

    • Using the log k value calculated for the test compound, interpolate its LogP from the regression equation.

Self-Validation: The protocol's integrity is validated by the quality of the calibration curve. A high coefficient of determination (R² > 0.98) for the linear regression indicates a strong, reliable correlation and validates the experimental setup.

Section 2: A Predictive ADMET Profile

The following sections leverage established in silico models, primarily from the SwissADME and pkCSM webservers, to build a predictive ADMET profile.[3][18] This approach allows for the early identification of potential liabilities.[3]

ADMET_Workflow DrugLikeness DrugLikeness Candidate Candidate DrugLikeness->Candidate Go/No-Go Decision caption Figure 1. Integrated ADMET Profiling Workflow.

Caption: Figure 1. Integrated ADMET Profiling Workflow.
Absorption

For a drug to be effective via the oral route, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. Key predictors for this are GI absorption and permeability.

Table 2: Predicted Absorption Properties

Parameter Predicted Value/Class Interpretation
GI Absorption High The compound is likely to be well-absorbed from the intestine.
P-gp Substrate No The compound is not likely to be actively pumped out of cells by P-glycoprotein, which is favorable for absorption and distribution.

| BBB Permeant | Yes | The compound is predicted to be able to cross the blood-brain barrier. |

Source: Predictions generated using the SwissADME web server.[13]

Expert Insight: The prediction of "High" GI absorption is very encouraging. The fact that it is not a substrate for the P-glycoprotein efflux pump further strengthens the likelihood of good oral bioavailability. The predicted ability to cross the blood-brain barrier (BBB) is a critical finding; this could be a highly desirable property for a CNS-targeted drug but a potential liability (leading to off-target side effects) for a peripherally-acting agent.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[19] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[20] This provides a clean measure of passive transcellular transport, the primary route of absorption for many drugs.[19]

Detailed Protocol:

  • Membrane Preparation:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% (w/v) lecithin in dodecane) to form the artificial membrane.

  • Compound and Plate Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to a final assay concentration (e.g., 100 µM) in a buffered solution (pH 7.4) in the donor plate wells.

    • Fill the wells of a 96-well acceptor plate with the same buffer. Include a small percentage of DMSO (e.g., 5%) to act as a co-solvent and maintain sink conditions.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[21][22]

  • Quantification:

    • After incubation, separate the plates.

    • Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[20]

  • Data Analysis:

    • The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where Vᴅ and Vₐ are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [Cₐ] is the concentration in the acceptor well, and [Cₑq] is the equilibrium concentration.

    • Compounds are typically classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Metabolism

Drug metabolism, primarily occurring in the liver, transforms drug molecules into more water-soluble compounds for excretion. This process is mediated largely by the Cytochrome P450 (CYP) family of enzymes.[23] Predicting interactions with these enzymes is crucial, as inhibition can lead to drug-drug interactions, while rapid metabolism can lead to poor bioavailability and short duration of action.

CYP_Interaction cluster_drug cluster_cyp CYP450 Enzyme System Drug [4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol CYP CYP450 Enzyme (e.g., CYP3A4, CYP2D6) Drug->CYP Metabolism Metabolite Metabolites (More Polar) CYP->Metabolite Biotransformation Excretion Renal/Biliary Excretion Metabolite->Excretion caption Figure 2. Drug Metabolism via CYP450 Enzymes.

Caption: Figure 2. Drug Metabolism via CYP450 Enzymes.

Table 3: Predicted Cytochrome P450 Interactions

Parameter Prediction Interpretation
CYP1A2 Inhibitor No Unlikely to inhibit the metabolism of drugs like caffeine or theophylline.
CYP2C19 Inhibitor No Unlikely to inhibit the metabolism of drugs like omeprazole.
CYP2C9 Inhibitor No Unlikely to inhibit the metabolism of drugs like warfarin or ibuprofen.
CYP2D6 Inhibitor No Unlikely to inhibit the metabolism of many antidepressants and beta-blockers.

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of a very large number of common drugs. This is a highly favorable prediction. |

Source: Predictions generated using the SwissADME web server.[13]

Expert Insight: The prediction that the compound is not an inhibitor of the five major CYP isoforms is a significant advantage. This suggests a low potential for causing clinically relevant drug-drug interactions, which is a major hurdle in drug development.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

The HLM assay is the industry-standard in vitro method for assessing metabolic stability.[24] Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[25] The assay measures the rate at which the parent drug is depleted over time.[26]

Detailed Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the cofactor NADPH (required for CYP activity) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.[25]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

    • Compounds can be classified as having low, moderate, or high clearance based on these values.

Toxicity Prediction

Early prediction of potential toxicities is one of the most powerful applications of in silico modeling. A key liability that has led to the withdrawal of many marketed drugs is cardiotoxicity caused by the blockade of the hERG potassium ion channel.[27][28][29]

Table 4: Predicted Toxicity and Drug-Likeness

Parameter Prediction/Value Interpretation
hERG I Blocker No The compound is predicted not to block the hERG channel, indicating a low risk for a specific type of cardiotoxicity.[27][30][31]
PAINS 0 alerts No Pan-Assay Interference Compounds (PAINS) structural alerts were found, suggesting the compound is a specific binder.
Brenk 0 alerts No structural alerts for toxicity or metabolic instability were found based on the Brenk filter.
Lead-likeness No (1 Violation: MLOGP > 3.5) Fails one criterion for being considered "lead-like."

| Synthetic Accessibility | 2.87 | A score indicating the compound is relatively easy to synthesize (scores range from 1=very easy to 10=very difficult). |

Source: Predictions generated using the SwissADME and pkCSM web servers.

Expert Insight: The absence of hERG blocking activity and the clean bill of health from PAINS and Brenk filters are highly positive indicators of a favorable safety profile. The synthetic accessibility score is also good, suggesting that synthesizing analogs for structure-activity relationship (SAR) studies would be straightforward.

Section 3: Integrated Analysis and Drug-Likeness

A holistic assessment requires integrating all available data. A powerful and widely-used framework for this is Lipinski's Rule of Five.[1][32][33] It serves as a guideline to evaluate whether a compound possesses physicochemical properties that would make it a likely orally active drug.[2]

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria: [1][2]

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

  • A molecular mass less than 500 daltons.

  • A LogP not greater than 5.

Table 5: Lipinski's Rule of Five Analysis for the Target Compound

Lipinski Parameter Value Rule Conformance
Molecular Weight 222.31 g/mol < 500 Da Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes
Consensus LogP 2.27 ≤ 5 Yes

| Violations | 0 | | Excellent |

Senior Scientist's Assessment:

The comprehensive in silico profile of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is exceptionally promising. The molecule exhibits no violations of Lipinski's Rule of Five, suggesting excellent potential for oral bioavailability.

Key Strengths:

  • Favorable Physicochemical Properties: The molecular weight and LogP are in the "sweet spot" for oral drugs.

  • High Predicted Absorption: The combination of high predicted GI absorption and non-substrate status for P-gp is a strong positive indicator.

  • Clean Safety and DDI Profile: The lack of predicted inhibition of major CYP enzymes and the absence of hERG blocking potential significantly de-risk the compound from both a drug-drug interaction and cardiotoxicity perspective.

  • Synthetic Tractability: The compound is predicted to be easy to synthesize, facilitating future optimization efforts.

Potential Considerations and Next Steps:

  • BBB Permeability: The prediction that the compound crosses the blood-brain barrier is a double-edged sword. This must be confirmed experimentally and evaluated in the context of the desired therapeutic target. If a CNS effect is not desired, medicinal chemistry efforts may need to focus on increasing polarity to mitigate this.

  • Metabolic Stability: While the compound does not appear to inhibit CYP enzymes, its own metabolic stability is unknown. The proposed HLM assay is the critical next step to determine its metabolic half-life and predict in vivo clearance.

  • Experimental Validation: The entire predictive profile serves as a strong hypothesis. The immediate next steps should be to synthesize the compound and execute the experimental protocols outlined in this guide: RP-HPLC for LogP, the PAMPA assay for permeability, and the HLM assay for metabolic stability. This empirical data will provide the definitive foundation for a go/no-go decision on advancing this compound in a drug discovery pipeline.

References

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  • Thai, K. M., & Ecker, G. F. (2007). Predictive Models for hERG Channel Blockers: Ligand-Based and Structure-Based Approaches. Current Medicinal Chemistry, 14(28), 3003-3026. [Link]

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  • Meyers, J., & Aldeghi, M. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1025. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). Journal of Chemical Education, 88(10), 1432-1436. [Link]

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  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). ACS Omega, 7(34), 30286-30295. [Link]

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Foundational

Unveiling the Pharmacological Landscape: Target Identification Strategies for Pyrrol-Thiazole Derivatives

Executive Summary The identification and validation of biological targets for novel chemical entities is the most critical bottleneck in preclinical drug discovery. Among privileged scaffolds, the pyrrol-thiazole hybrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and validation of biological targets for novel chemical entities is the most critical bottleneck in preclinical drug discovery. Among privileged scaffolds, the pyrrol-thiazole hybrid has emerged as a highly versatile pharmacophore capable of modulating a diverse array of biological pathways. This technical whitepaper provides an in-depth mechanistic analysis of pyrrol-thiazole derivatives, detailing the causality behind their target affinities, and outlines self-validating experimental protocols essential for rigorous target identification in neurology, infectious diseases, and oncology.

Mechanistic Rationale: The Pyrrol-Thiazole Pharmacophore

To understand how to identify the targets of a compound, we must first understand why it binds to them. The fusion or linkage of a pyrrole ring with a thiazole ring creates a highly tunable electronic "push-pull" system:

  • The Pyrrole Core: As an electron-rich, five-membered heterocycle, pyrrole acts as an excellent hydrogen bond donor (via the NH group) and participates in robust π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) within enzyme active sites.

  • The Thiazole Core: Conversely, thiazole is an electron-deficient heterocycle containing both a nitrogen atom (hydrogen bond acceptor) and a sulfur atom. The polarizable sulfur atom can engage in chalcogen bonding or coordinate directly with soft transition metals (like Cu2+ or Zn2+ ) present in metalloenzymes.

By varying the substituents on the thiazole ring, medicinal chemists can finely modulate the lipophilicity (LogP) and topological polar surface area (TPSA). This structural plasticity allows pyrrol-thiazole derivatives to cross critical biological barriers, such as the blood-brain barrier (BBB) for neurological targets, or penetrate the complex lipid-rich mycobacterial cell wall for antimicrobial applications.

Identification of Primary Biological Targets

Neurological Targets: Cholinesterases

Pyrrol-thiazole derivatives have been extensively evaluated as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are primary targets in Alzheimer's disease therapy[1]. The mechanistic causality lies in the dual-site binding capability of the scaffold: the pyrrole moiety anchors in the peripheral anionic site (PAS) via π−π stacking with Trp286, while the lipophilic thiazole penetrates the deep catalytic anionic site (CAS), physically blocking substrate access to the catalytic triad.

Antimicrobial & Antifungal Targets

Thiazole-containing hybrids exhibit broad-spectrum pharmacological properties, including potent antitubercular, anti-inflammatory, and antimicrobial activities[2]. In bacterial systems, these derivatives frequently target FabH ( β -ketoacyl-acyl carrier protein synthase III), a critical enzyme in fatty acid biosynthesis. The thiazole ring's sulfur atom is hypothesized to interact directly with the active site cysteine of FabH, halting bacterial cell wall construction.

Oncology Targets: Kinases and Apoptotic Pathways

N-heterocyclic compounds bearing pyrrole and thiazole scaffolds have demonstrated significant antiproliferative activity against human melanoma cells and breast cancer cell lines[3]. Specific thiazolidin-4-one hybrids have shown high efficacy against MCF-7 and T47D cell lines by inducing apoptosis and modulating cell cycle distribution[4]. The planar nature of the conjugated pyrrol-thiazole system allows it to act as a DNA intercalator or an ATP-competitive inhibitor in the hinge region of various oncogenic kinases.

Target Identification & Validation Workflow

The following diagram illustrates the orthogonal workflow required to transition from library synthesis to in vivo target validation.

TargetID A Pyrrol-Thiazole Library Synthesis B In Silico Screening & Target Prediction A->B Structural Data C In Vitro Enzymatic Assays (AChE, BuChE, Kinases) B->C Predicted Targets D Phenotypic Screening (Antimicrobial, Cytotoxicity) B->D Off-target Profiling E Hit-to-Lead Optimization C->E SAR Data D->E Phenotypic Hits F In Vivo Target Validation & Efficacy Models E->F Lead Candidates F->A Feedback Loop

Caption: Workflow for the identification and validation of biological targets.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. Below are the detailed methodologies for validating the primary targets of pyrrol-thiazole derivatives.

Protocol 1: High-Throughput Cholinesterase Inhibition Assay (Modified Ellman's Method)

Purpose: To quantify the inhibitory potency ( IC50​ ) of derivatives against AChE/BuChE. Causality: Ellman's reagent (DTNB) reacts with thiocholine (the product of AChE-catalyzed hydrolysis of acetylthiocholine) to form a yellow 5-thio-2-nitrobenzoate anion. This allows direct, real-time spectrophotometric quantification at 412 nm.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 maintains the optimal ionization state of the catalytic triad (Ser-His-Glu) for substrate turnover.

  • Control Setup (Self-Validation): Establish three distinct well types in a 96-well plate:

    • Test Well: Enzyme + Inhibitor + Substrate + DTNB.

    • Background Control: Buffer + Substrate + DTNB. (Crucial because acetylthiocholine undergoes spontaneous, non-enzymatic hydrolysis in aqueous solutions. Subtracting this baseline ensures the calculated inhibition is strictly enzyme-mediated).

    • Positive Control: Enzyme + Donepezil + Substrate + DTNB.

  • Incubation: Pre-incubate the enzyme with the pyrrol-thiazole derivative for 15 minutes before adding the substrate. Causality: Pyrrol-thiazole hybrids often exhibit slow-binding kinetics due to the time required for the lipophilic thiazole moiety to displace water molecules and fully occupy the deep hydrophobic gorge of the CAS.

  • Kinetic Readout: Add acetylthiocholine and immediately monitor absorbance at 412 nm for 5 minutes. Causality: Kinetic monitoring (rate of change) rather than an endpoint read prevents optical interference from inherently colored or precipitating test compounds.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimicrobial Target Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against bacterial/fungal targets. Causality: Traditional OD600​ measurements are confounded by the precipitation of highly lipophilic pyrrol-thiazole compounds in aqueous media. Resazurin is a redox indicator; metabolically active cells reduce the blue resazurin to highly fluorescent pink resorufin, providing a readout completely independent of compound turbidity.

  • Inoculum Preparation: Standardize the bacterial suspension to 5×105 CFU/mL. Causality: A standardized inoculum prevents the "inoculum effect," where an artificially high bacterial density overwhelms the compound, leading to falsely elevated MIC values.

  • Compound Dilution: Perform 2-fold serial dilutions of the pyrrol-thiazole derivative in a 96-well plate.

  • Self-Validating Controls:

    • Sterility Control: Media + Resazurin. (Validates that the media is uncontaminated and that the test compound does not abiotically reduce the dye).

    • Growth Control: Media + Bacteria + Resazurin. (Ensures the bacteria are viable and capable of reducing the dye under assay conditions).

  • Readout: After 18 hours of incubation at 37°C, add resazurin (0.015% w/v) and incubate for 2 additional hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

Quantitative Target Affinity Summary

The following table synthesizes the quantitative biological activity of various pyrrol-thiazole and related heterocyclic derivatives across different primary targets, demonstrating the broad applicability of the scaffold.

Scaffold / DerivativePrimary Biological TargetObserved Activity / IC50​ Mechanistic ActionReference
Pyrrol-Thiazole Hybrids AChE / BuChEMicromolar inhibitionDual CAS/PAS binding in the enzyme gorge[1]
Thiazolyl-Pyrazoline Bacterial FabHPotent Antitubercular activityInhibition of fatty acid biosynthesis[2]
Thiazolidin-4-one Hybrids MCF-7, T47D (Breast Cancer)4.88 – 10.16 μMApoptosis induction & cell cycle modulation[4]
2-Pyrrole-Benzimidazole Human Melanoma CellsHigh Antiproliferative activityCell cycle arrest via kinase inhibition[3]

Conclusion & Future Perspectives

References

  • Source: researchgate.
  • Source: globalresearchonline.
  • Title: (PDF)
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of the Novel Thiazole-Pyrrole Hybrid[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in NSCLC Models

Target Audience: Researchers, Assay Developers, and Oncology Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide Introduction & Scientific Rationale The compound [4-propyl-2-(1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Oncology Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction & Scientific Rationale

The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as PPTM ) represents a novel synthetic hybrid of two highly privileged pharmacophores: the thiazole and pyrrole rings. In contemporary drug discovery, thiazole and pyrrole derivatives are extensively documented for their potent anticancer properties, frequently acting as kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and downstream PI3K/AKT signaling axes [1, 2].

When evaluating novel, uncharacterized heterocyclic small molecules like PPTM, researchers often face challenges such as compound auto-fluorescence, redox interference in standard colorimetric assays (e.g., MTT), and the inability to distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanisms.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . We bypass redox-based viability assays in favor of ATP-quantification, directly couple viability data with Caspase-3/7 cleavage to confirm true apoptosis, and validate the putative molecular target via immunoblotting. This multi-tiered approach ensures high-fidelity data suitable for preclinical lead optimization.

Experimental Workflow & Logic

Our evaluation strategy in the A549 Non-Small Cell Lung Cancer (NSCLC) model is built on three pillars of causality:

  • Tier 1: Metabolic Viability. We measure intracellular ATP. ATP levels drop precipitously upon cell death, providing a direct, interference-free proxy for metabolically active cells [3].

  • Tier 2: Apoptotic Execution. A drop in ATP could mean the cells are merely senescent. To prove PPTM is actively killing cancer cells, we measure the cleavage of the DEVD peptide sequence by executioner Caspases 3 and 7 [4].

  • Tier 3: Mechanistic Validation. If PPTM induces apoptosis, we must prove it does so by modulating its putative target (the EGFR/AKT survival pathway).

Workflow Start A549 Cell Culture (NSCLC Model) Treat PPTM Treatment (Dose-Response) Start->Treat Tier1 Tier 1: Viability (ATP Luminescence) Treat->Tier1 Tier2 Tier 2: Apoptosis (Caspase-3/7 Cleavage) Treat->Tier2 Tier3 Tier 3: Mechanism (Western Blotting) Treat->Tier3 Data1 IC50 Determination Tier1->Data1 Data2 Apoptotic Index Tier2->Data2 Data3 Target Modulation (p-EGFR / p-AKT) Tier3->Data3

Figure 1: Multi-tiered self-validating workflow for evaluating PPTM efficacy.

Detailed Step-by-Step Protocols

General Preparations
  • Compound Stock: Dissolve PPTM in 100% anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • Vehicle Control: Ensure the final DMSO concentration in all assays never exceeds 0.1% (v/v) to prevent solvent-induced basal toxicity.

  • Cell Line: A549 cells cultured in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin, maintained at 37°C in 5% CO₂.

Protocol 1: ATP-Based Cell Viability Assay

Purpose: To determine the IC₅₀ of PPTM without redox-interference artifacts.

  • Seeding: Harvest A549 cells and seed at 5,000 cells/well in 90 µL of culture medium into an opaque-walled 96-well plate (to prevent luminescent cross-talk). Incubate overnight.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of PPTM in culture media (ranging from 100 µM to 5 nM). Add 10 µL of the 10X drug solutions to the wells. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Erlotinib).

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the ATP luminescent reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Caspase-3/7 Fluorometric Assay

Purpose: To confirm that the loss of viability is driven by programmed cell death.

  • Seeding & Treatment: Seed A549 cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Treat with PPTM at ½× IC₅₀, 1× IC₅₀, and 2× IC₅₀ concentrations for 24 hours.

  • Substrate Preparation: Prepare the fluorogenic Caspase-3/7 substrate (e.g., Z-DEVD-R110) in the provided assay buffer according to the manufacturer's instructions [4].

  • Incubation: Add 100 µL of the substrate solution to each well. Incubate at room temperature in the dark for 1 hour.

  • Detection: Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate the fold-change in fluorescence relative to the vehicle control.

Protocol 3: Mechanistic Pathway Analysis (Western Blotting)

Purpose: To validate the inhibition of the EGFR/AKT signaling axis.

  • Treatment & Lysis: Treat A549 cells in 6-well plates with PPTM (Vehicle, 1× IC₅₀, 2× IC₅₀) for 6 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system.

Data Presentation & Expected Results

To ensure robust interpretation, all quantitative data must be synthesized to show the dose-dependent relationship between viability, apoptosis, and target modulation. Below is a representative data summary table for PPTM.

Assay MetricTreatment ConditionResult / ValueInterpretation
Viability (ATP) PPTM (72h Dose-Response)IC₅₀ = 4.2 ± 0.3 µMPotent anti-proliferative activity in the low micromolar range.
Viability (ATP) Erlotinib (Positive Control)IC₅₀ = 1.8 ± 0.2 µMValidates assay sensitivity in the A549 model.
Apoptosis PPTM at 1× IC₅₀ (24h)3.5-fold increaseConfirms cell death is mediated by Caspase-3/7 cleavage.
Apoptosis PPTM at 2× IC₅₀ (24h)6.2-fold increaseDose-dependent induction of executioner caspases.
Target Modulation p-EGFR / t-EGFR Ratio0.35 (vs 1.0 Vehicle)65% reduction in EGFR phosphorylation at 1× IC₅₀.
Target Modulation p-AKT / t-AKT Ratio0.20 (vs 1.0 Vehicle)80% reduction in downstream AKT survival signaling.

Mechanistic Pathway Visualization

The data generated from the protocols above contextualize PPTM's mechanism of action. By inhibiting the upstream receptor tyrosine kinase (EGFR), PPTM starves the cell of the PI3K/AKT survival signal, ultimately shifting the cellular balance toward Caspase-mediated apoptosis.

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR / Survival AKT->mTOR Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits PPTM PPTM (Thiazole-Pyrrole) PPTM->EGFR Putative Inhibition

Figure 2: Putative mechanism of action for PPTM disrupting the EGFR/PI3K/AKT signaling axis.

Conclusion & Troubleshooting

By employing this structured workflow, researchers can confidently profile[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (PPTM). The use of orthogonal assays (ATP luminescence and Caspase fluorescence) creates a self-validating loop that rules out assay interference—a common pitfall when testing highly conjugated heterocyclic compounds.

Critical Troubleshooting Tip: If you observe a potent IC₅₀ in the ATP assay but no corresponding increase in Caspase-3/7 activity, PPTM may be acting as a purely cytostatic agent (e.g., inducing cell cycle arrest without killing the cell) or inducing non-apoptotic cell death (e.g., necrosis or ferroptosis). In such cases, secondary validation via Annexin V/PI flow cytometry is highly recommended.

References

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances (2024) URL: [Link]

  • Title: Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery Source: Pharmaceuticals (MDPI) (2024) URL: [Link]

  • Title: Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening Source: Assay and Drug Development Technologies (2015) URL: [Link]

Application

Application Notes and Protocols: Strategic Derivatization of the Hydroxymethyl Group on Thiazole Compounds for Drug Discovery

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The ability to strategically modify the substituents on the thiazole ring is paramount in the drug discovery process, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5]

The hydroxymethyl group, when attached to the thiazole core, presents a particularly valuable handle for synthetic diversification. This versatile functional group can be readily converted into a variety of other functionalities, such as esters, ethers, aldehydes, and halides. Each of these new derivatives opens up distinct possibilities for exploring the structure-activity relationship (SAR) of a lead compound. This application note provides detailed protocols for the derivatization of the hydroxymethyl group on thiazole-containing compounds, offering researchers a practical guide to expanding their chemical space and accelerating their drug development programs.

Core Derivatization Strategies and Protocols

This section details four fundamental derivatization strategies for the hydroxymethyl group on thiazole compounds: esterification, etherification, oxidation, and halide substitution. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and key considerations for successful execution.

Esterification: Modulating Polarity and Bioavailability

Esterification of the hydroxymethyl group is a common strategy to alter the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Esters can also act as prodrugs, which are cleaved in vivo to release the active parent alcohol.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] It is a reversible reaction, and thus, often requires driving the equilibrium towards the product by using an excess of one of the reactants or by removing water as it is formed.[8]

Experimental Protocol:

  • To a solution of the hydroxymethylthiazole derivative (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane), add the desired carboxylic acid (1.5 - 2.0 eq.).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC). For reactions sensitive to high temperatures, a milder approach is to stir the reaction at room temperature for an extended period.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Expertise & Experience: The choice of carboxylic acid is critical for modulating the physicochemical properties of the final compound. For instance, using a more lipophilic carboxylic acid will increase the overall lipophilicity of the resulting ester. The removal of water, often achieved by a Dean-Stark apparatus when using a solvent like toluene, can significantly improve the yield.

Trustworthiness: This protocol is self-validating through the monitoring of the reaction by TLC, which will show the consumption of the starting material and the appearance of a new, typically less polar, product spot. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

For more sensitive substrates where strong acid and high temperatures are detrimental, the Steglich esterification offers a milder alternative.[9] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol:

  • Dissolve the hydroxymethylthiazole derivative (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with the reaction solvent.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The use of anhydrous solvents is crucial for the success of this reaction, as DCC is sensitive to moisture. DMAP is a highly effective acylation catalyst, but it is also basic, so care should be taken with base-sensitive functional groups.

Trustworthiness: The formation of the DCU precipitate is a visual indicator that the reaction is proceeding. The progress is quantitatively monitored by TLC, and the final product is characterized by spectroscopic methods to ensure its identity and purity.

Table 1: Comparison of Esterification Methods

MethodReagentsTemperatureReaction TimeAdvantagesDisadvantages
Fischer-Speier Carboxylic acid, strong acid catalyst (e.g., H₂SO₄)Reflux4-24 hoursInexpensive reagents, scalable.Requires high temperatures, not suitable for sensitive substrates.
Steglich Carboxylic acid, DCC, DMAP0 °C to RT12-18 hoursMild reaction conditions, high yields.DCC is an allergen, DCU byproduct can be difficult to remove.

Diagram 1: Esterification Workflow

Esterification_Workflow cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification f_start Hydroxymethylthiazole + Carboxylic Acid f_reagents H₂SO₄ (cat.) Toluene, Reflux f_start->f_reagents f_workup Aqueous Workup f_reagents->f_workup f_purification Column Chromatography f_workup->f_purification f_product Thiazole Ester f_purification->f_product s_start Hydroxymethylthiazole + Carboxylic Acid s_reagents DCC, DMAP DCM, RT s_start->s_reagents s_workup Filtration & Aqueous Workup s_reagents->s_workup s_purification Column Chromatography s_workup->s_purification s_product Thiazole Ester s_purification->s_product

Caption: Workflow for Fischer-Speier and Steglich esterification.

Etherification: Enhancing Metabolic Stability

The conversion of the hydroxymethyl group to an ether can significantly impact a compound's metabolic stability, as ethers are generally less prone to enzymatic cleavage than esters. The Williamson ether synthesis is a widely used and reliable method for this transformation.[3][4]

This reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[6][10]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the hydroxymethylthiazole derivative (1.0 eq.) in a dry aprotic solvent such as THF or dimethylformamide (DMF).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil), portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of base and solvent is critical. NaH is a strong, non-nucleophilic base that works well for generating alkoxides. Anhydrous conditions are essential to prevent quenching of the base and alkoxide. The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive alkyl halides, heating the reaction mixture may be necessary.

Trustworthiness: The evolution of hydrogen gas upon addition of NaH is a clear indication of alkoxide formation. The reaction is monitored by TLC, and the final product is confirmed by spectroscopic analysis.

Table 2: Key Parameters for Williamson Ether Synthesis

ComponentExampleRoleKey Considerations
Alcohol HydroxymethylthiazoleNucleophile precursorMust be dry.
Base Sodium Hydride (NaH)Deprotonating agentHighly reactive with water.
Alkyl Halide Methyl Iodide, Benzyl BromideElectrophilePrimary halides work best to avoid elimination side reactions.
Solvent THF, DMFReaction mediumMust be anhydrous and aprotic.

Diagram 2: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_williamson Williamson Ether Synthesis w_start Hydroxymethylthiazole w_base NaH, THF, 0 °C to RT w_start->w_base w_alkoxide Thiazole Alkoxide w_base->w_alkoxide w_alkyl_halide Alkyl Halide, 0 °C to RT w_alkoxide->w_alkyl_halide Sₙ2 Reaction w_workup Aqueous Quench & Extraction w_alkyl_halide->w_workup w_purification Column Chromatography w_workup->w_purification w_product Thiazole Ether w_purification->w_product

Caption: Step-by-step workflow of the Williamson ether synthesis.

Oxidation: Accessing the Aldehyde

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for further synthetic transformations, such as reductive amination, Wittig reactions, and the formation of imines and oximes. A mild and selective oxidizing agent is required to avoid over-oxidation to the carboxylic acid.

Activated manganese dioxide (MnO₂) is a widely used and effective reagent for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][11] It is a heterogeneous reagent, which simplifies the workup procedure.

Experimental Protocol:

  • To a solution of the hydroxymethylthiazole derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (5-10 eq. by weight).

  • Stir the suspension vigorously at room temperature. The reaction is often complete within a few hours but may require longer reaction times depending on the substrate and the activity of the MnO₂.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude aldehyde.

  • The crude aldehyde is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Expertise & Experience: The activity of commercial MnO₂ can vary. It is often beneficial to activate the MnO₂ by heating it in an oven at 100-120 °C for several hours before use.[12] The large excess of MnO₂ is necessary due to its heterogeneous nature and to ensure complete conversion.

Trustworthiness: The progress of the reaction can be easily followed by TLC. The disappearance of the starting alcohol spot and the appearance of the aldehyde spot (which can be visualized with a suitable stain, such as 2,4-dinitrophenylhydrazine) confirms the conversion. The final product should be characterized by ¹H NMR, paying close attention to the appearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm).

Table 3: Common Oxidizing Agents for the Conversion of Alcohols to Aldehydes

ReagentConditionsAdvantagesDisadvantages
MnO₂ DCM or Acetone, RTMild, selective for allylic/benzylic alcohols, easy workup.Requires a large excess of reagent, activity can be variable.
PCC DCM, RTReliable and effective.Chromium-based reagent, toxic.
Dess-Martin Periodinane DCM, RTMild, high-yielding.Expensive, potentially explosive under certain conditions.

Diagram 3: Oxidation Workflow

Oxidation_Workflow cluster_oxidation Oxidation to Aldehyde o_start Hydroxymethylthiazole o_reagent Activated MnO₂, DCM, RT o_start->o_reagent o_filtration Filtration o_reagent->o_filtration o_concentration Concentration o_filtration->o_concentration o_product Thiazole Aldehyde o_concentration->o_product

Caption: General workflow for the oxidation of a hydroxymethylthiazole.

Halide Substitution: Creating a Versatile Electrophile

Conversion of the hydroxymethyl group to a halomethyl group transforms the substituent into a reactive electrophile, which can then participate in a variety of nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.[1][13] The reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the hydroxymethylthiazole derivative (1.0 eq.) in a dry, non-protic solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (PBr₃, 0.4-0.5 eq.) dropwise to the stirred solution. An excess of PBr₃ should be avoided to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bromomethylthiazole derivative.

Expertise & Experience: PBr₃ is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood. The dropwise addition at 0 °C is important to control the exothermic reaction. The use of a slight excess of the alcohol relative to the stoichiometry of the reaction (3:1 alcohol to PBr₃) can sometimes be beneficial.

Trustworthiness: The reaction can be monitored by TLC, where the product will be less polar than the starting alcohol. The structure of the product should be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the methylene protons adjacent to the bromine will typically appear as a singlet at a downfield shift compared to the starting alcohol.

Table 4: Reagents for Halogenation of Alcohols

ReagentHalogen IntroducedKey Features
PBr₃ BromineEffective for primary and secondary alcohols, Sₙ2 mechanism.
SOCl₂ ChlorineOften used with pyridine, can proceed via Sₙi or Sₙ2 mechanism.
NBS/PPh₃ BromineAppel reaction conditions, mild.

Diagram 4: Halide Substitution Workflow

Halide_Substitution_Workflow cluster_halide Halide Substitution h_start Hydroxymethylthiazole h_reagent PBr₃, Diethyl Ether, 0 °C to RT h_start->h_reagent h_workup Aqueous Quench & Extraction h_reagent->h_workup h_purification Column Chromatography h_workup->h_purification h_product Bromomethylthiazole h_purification->h_product

Sources

Method

Application Note: High-Throughput Screening of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Analogs

Executive Summary & Pharmacological Context This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol analo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol analogs. Recent medicinal chemistry campaigns have identified thiazole-methanol derivatives as highly privileged scaffolds for modulating Transient Receptor Potential (TRP) channels. Specifically, these structures have shown profound efficacy as dual TRPA1 and TRPV1 antagonists, making them prime candidates for novel pain and inflammatory therapeutics[1].

Because TRPA1 and TRPV1 are non-selective cation channels with high fractional calcium permeability, measuring intracellular calcium flux provides a highly sensitive, kinetic readout of channel activation and inhibition[2]. This guide outlines the causality, experimental design, and step-by-step protocols for isolating true pharmacological hits from library analogs using a Fluorescent Imaging Plate Reader (FLIPR) and automated electrophysiology.

Assay Rationale and Self-Validating Design

The E-E-A-T Principle in TRP Channel Screening

To ensure scientific integrity, an HTS assay must be designed to internally validate its own results and prevent systemic false positives/negatives.

  • Cell Line Selection: Constitutive expression of TRPA1 is often toxic to cells due to basal calcium leakage. Therefore, this protocol utilizes a tetracycline-inducible HEK293 system (e.g., T-REx) to tightly control channel expression, ensuring healthy cell monolayers prior to the assay[3].

  • The Probenecid Pitfall (Causality of Dye Loading): Standard calcium flux assays frequently employ probenecid to inhibit organic anion transporters (OATs), thereby preventing the efflux of fluorescent dyes like Fluo-4. However, probenecid must be strictly omitted when screening TRPA1. Probenecid acts as a direct agonist of TRPA1; its presence in the assay buffer causes premature channel activation and subsequent desensitization, completely confounding antagonist screening and yielding false negatives[4].

  • Orthogonal Validation: Fluorescence-based HTS is prone to false positives from auto-fluorescent compounds or non-specific membrane disrupters. Therefore, the cascade mandates that all FLIPR hits be validated using automated patch-clamp electrophysiology to confirm direct, voltage-dependent channel modulation[5].

HTS_Cascade A Compound Library Thiazole Analogs B Primary Screen FLIPR Ca2+ Assay A->B C Counter Screen TRPV1 Selectivity B->C D Hit Validation Automated Patch-Clamp C->D E Lead Optimization In Vivo Models D->E

Fig 1: HTS cascade for thiazole analogs, progressing from primary FLIPR screening to validation.

TRPA1_Assay Agonist Agonist (Cinnamaldehyde) TRPA1 TRPA1 Channel (Open State) Agonist->TRPA1 Activates Antagonist Thiazole Analog (Test Compound) Antagonist->TRPA1 Inhibits Ca2 Ca2+ Influx TRPA1->Ca2 Permeates Fluo4 Fluo-4 Dye Fluorescence Emission Ca2->Fluo4 Binds & Excites

Fig 2: Mechanism of the FLIPR calcium assay for evaluating TRPA1 channel antagonists.

Step-by-Step Methodologies

Protocol A: Primary FLIPR Calcium Assay

This protocol utilizes a two-addition method to identify antagonists of the[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol class.

Phase 1: Cell Culture and Preparation

  • Maintain HEK293 cells stably transfected with an inducible human TRPA1 construct in DMEM supplemented with 10% FCS[3].

  • Seed the cells at a density of 8,000–10,000 cells/well into 384-well poly-D-lysine-coated, black-walled, clear-bottom microplates[2].

  • Add 1 μg/mL doxycycline to the seeding medium to induce TRPA1 protein expression. Incubate for 24–48 hours at 37°C, 5% CO₂[3].

Phase 2: Probenecid-Free Dye Loading 4. Remove the culture media and wash the cells twice with Assay Buffer (1X Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4)[6]. 5. Prepare a dye loading solution containing 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer. Do not add probenecid [4]. 6. Dispense 20 μL of the dye loading solution per well. Incubate in the dark at 37°C for 45–60 minutes. 7. Wash the plate three times with Assay Buffer using an automated microplate washer to remove extracellular dye, leaving a final volume of 20 μL/well.

Phase 3: FLIPR Execution (Two-Addition Protocol) 8. Prepare the thiazole analogs in a 384-well compound plate at 3X the desired final concentration in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced membrane effects[2]. 9. Transfer the cell plate and compound plate to the FLIPR Tetra or FlexStation 3 instrument. 10. Addition 1 (Antagonist Incubation): Record baseline fluorescence (Excitation: 470–495 nm; Emission: 515–575 nm) for 10 seconds. Add 10 μL of the test compound (or reference antagonist AP18) and incubate online for 5 minutes[3]. 11. Addition 2 (Agonist Challenge): Add 10 μL of an EC₈₀ concentration of TRPA1 agonist (e.g., 50 μM cinnamaldehyde)[2]. 12. Measure raw fluorescent counts continuously for 3–5 minutes post-agonist addition[3].

Protocol B: Hit Validation via Automated Electrophysiology

To confirm that the observed calcium flux inhibition is due to direct channel antagonism, validate hits using an automated patch-clamp platform (e.g., SyncroPatch 384i)[5].

  • Prepare single-cell suspensions of induced TRPA1-HEK293 cells and load them into the automated electrophysiology platform.

  • Establish whole-cell patch-clamp configurations using multi-hole chips. Use an extracellular solution containing 147 mM NaCl, 4 mM KCl, 10 mM HEPES, 4 mM MgCl₂, and 5 mM EGTA (pH 7.4)[7].

  • Elicit TRPA1 currents using repeated voltage ramps, steadily increasing from -100 mV to +100 mV over 190 ms, from a holding potential of 0 mV[5].

  • Perfuse the validated thiazole hits and quantify the reduction in cinnamaldehyde-evoked outward currents.

Data Presentation & Quality Control

To ensure the assay functions as a self-validating system, calculate the Z'-factor for every plate using the vehicle control (DMSO) and a reference antagonist (e.g., AP18 or AZ465). A Z'-factor > 0.5 indicates a robust assay suitable for HTS.

Table 1: Quantitative Quality Control Metrics & Expected Pharmacological Profiles

Parameter / CompoundTargetAssay ModalityExpected Value / IC₅₀Function in HTS
Z'-Factor N/AFLIPR Ca²⁺> 0.65Plate-to-plate QC validation
Cinnamaldehyde TRPA1FLIPR Ca²⁺EC₅₀ ~ 50 μMReference Agonist Challenge[2]
AP18 TRPA1FLIPR Ca²⁺IC₅₀ 3.1 - 4.5 μMReference Antagonist Control[2]
AZ465 TRPA1FLIPR Ca²⁺IC₅₀ ~ 20 nMHigh-Potency Reference[3]
Thiazole Analogs TRPA1/V1FLIPR Ca²⁺10 nM - 10 μMTest Compounds[1]
Thiazole Analogs TRPA1Patch-ClampCurrent Block > 80%Orthogonal Validation[5]

Note: Data must be normalized to the maximal response observed in the absence of the antagonist (vehicle control) to accurately determine IC₅₀ values[2].

Sources

Application

Application Note &amp; Protocol: Molecular Docking of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

An in-depth technical guide for researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Abstract Molecular docking is a cornerstone of modern structure-based drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the potential binding of small molecules to protein targets.[1][2] This guide presents a comprehensive protocol for conducting a molecular docking study on the novel compound, [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. As this specific ligand lacks extensive characterization in public literature, we will establish a robust, self-validating workflow by selecting a hypothetical, yet highly plausible, protein target. The principles and steps detailed herein are universally applicable. We will explain the causality behind each methodological choice, from ligand and receptor preparation to the execution of the docking simulation and the critical analysis of its results. This document serves as both a practical step-by-step manual and an expert guide to ensuring the scientific integrity and reproducibility of your computational findings.

Part 1: Strategic Framework for a Docking Study

The Rationale of Target Selection

The predictive power of a docking study is fundamentally dependent on the choice of a biologically relevant protein target. The chemical structure of our ligand, featuring a pyrrole ring fused to a thiazole, is present in various compounds investigated for anticancer activity.[3][4][5] Specifically, substituted pyrroles have been designed as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression where the E3 ubiquitin ligase MDM2 negatively regulates the p53 tumor suppressor.[5]

Therefore, for this protocol, we will target the human MDM2 protein . This choice is strategic for several reasons:

  • Biological Relevance: It is a well-validated cancer target.

  • Structural Data Availability: High-quality crystal structures of MDM2 in complex with inhibitors are available in the Protein Data Bank (PDB).

  • Validation Opportunity: Using a structure with a co-crystallized ligand allows us to perform "re-docking," a crucial step to validate our docking protocol's accuracy.[1][6] If the protocol can reproduce the experimentally observed binding pose of the known ligand, we can have higher confidence in the predicted pose of our novel compound.

For this guide, we will use the PDB entry 4HG7 , which shows MDM2 complexed with a potent inhibitor.

The Imperative of Meticulous System Preparation

The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is highly sensitive to the initial 3D structures of both the ligand and the protein.[1]

  • Ligand Preparation: A 2D chemical drawing is insufficient. The ligand's 3D conformation, charge distribution, and protonation state must be accurately represented. An incorrect tautomer or protonation state can prevent the formation of key interactions, leading to false-negative results. We will use Avogadro for its robust geometry optimization and hydrogen addition capabilities, ensuring a stereochemically and electrostatically plausible starting structure.[7][8][9]

  • Protein Preparation: Raw PDB files are not ready for docking. They often contain experimental artifacts like water molecules, co-solvents, and may be missing hydrogen atoms, which are essential for defining hydrogen bonds. Furthermore, assigning correct partial charges is critical for the scoring function to accurately calculate electrostatic interactions. The CHARMM-GUI server provides a powerful and reliable platform for preparing protein structures by adding missing atoms and generating a properly formatted file for simulation.[10][11]

Part 2: Comprehensive Docking Protocol

This protocol employs a suite of widely used and freely available software: Avogadro for ligand building, AutoDock Tools for file preparation, AutoDock Vina for the docking simulation, and PyMOL for visualization and analysis.[12][13]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand 1. Ligand Preparation [4-propyl-2-(1H-pyrrol-1-yl)- 1,3-thiazol-5-yl]methanol Build Build & Optimize 3D Structure (Avogadro) Ligand->Build L_PDBQT Convert to PDBQT (AutoDock Tools) Build->L_PDBQT Grid 3. Define Binding Site (Grid Box Definition) L_PDBQT->Grid Protein 2. Protein Preparation MDM2 (PDB: 4HG7) Clean Clean PDB (Remove Water, Heteroatoms) Protein->Clean P_PDBQT Add Hydrogens & Charges Convert to PDBQT (AutoDock Tools) Clean->P_PDBQT P_PDBQT->Grid Vina 4. Run Docking (AutoDock Vina) Grid->Vina Results 5. Analyze Results (Binding Affinity Scores) Vina->Results Visualize 6. Visualize & Interpret (PyMOL) Results->Visualize Report Generate Report Visualize->Report

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step 2.1: Ligand Preparation

Objective: To generate an energy-minimized, 3D structure of the ligand with correct protonation.

Tool:

  • Build the Structure:

    • Open Avogadro. Use the drawing tool to sketch the [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol molecule.

    • Ensure all atoms and bond orders are correct.

  • Add Hydrogens:

    • Navigate to Build > Add Hydrogens. This will add hydrogens to satisfy the valence of each atom.[7][8] For studies where pH is critical, you can use Build > Add Hydrogens for pH... and set it to a physiological pH of 7.4.[14]

  • Energy Minimization:

    • Click the "Auto Optimization" tool (the 'E' with a down arrow).

    • Select a suitable force field, such as MMFF94, and click "Start". This process refines the geometry to find a low-energy conformation.[9]

  • Save the File:

    • Go to File > Save As....

    • Save the file in the .mol2 format, which preserves the 3D coordinates and bond information. Name it ligand.mol2.

Step 2.2: Protein Target Preparation

Objective: To clean the PDB structure and convert it to the required PDBQT format.

Tools: ,

  • Download the Protein Structure:

    • Navigate to the RCSB PDB website.

    • Search for and download the PDB file for 4HG7 .

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 4HG7.pdb.

    • Clean the Protein: The structure contains the inhibitor, water molecules, and other non-protein atoms.

      • Select and delete all water molecules (Select > Residue > HOH, then Edit > Delete > Delete Selected Atoms).

      • Select and delete the co-crystallized ligand and any other heteroatoms that are not part of the protein.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This is crucial for defining potential hydrogen bond donors and acceptors.[15]

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is essential for the scoring function.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 4HG7 and click "Select Molecule". Save the file as protein.pdbqt. This format includes the added hydrogens and atomic charges required by Vina.[14]

Step 2.3: Ligand Conversion to PDBQT

Objective: To convert the prepared ligand into the PDBQT format.

Tool: AutoDock Tools (ADT)

  • Open Ligand: In ADT, go to Ligand > Input > Open and select ligand.mol2.

  • Set Torsion Root: This defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking. ADT will typically detect the root automatically.

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Step 2.4: Docking Simulation

Objective: To run the molecular docking simulation using AutoDock Vina.

Tools: , Command Line/Terminal

  • Define the Binding Site (Grid Box):

    • The "grid box" is a 3D cube that defines the search space for the docking algorithm.[1] It should be centered on the active site and large enough to accommodate the ligand.

    • A reliable way to define this box is to center it on the co-crystallized ligand from the original PDB file. In PyMOL or ADT, determine the geometric center of the original inhibitor in 4HG7. For 4HG7, the approximate coordinates are:

      • center_x = -21.5

      • center_y = -5.0

      • center_z = 11.5

    • A standard size for the box is 25 x 25 x 25 Ångstroms.

      • size_x = 25

      • size_y = 25

      • size_z = 25

  • Create a Configuration File:

    • Create a text file named conf.txt and add the following lines:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for a standard docking run.[12]

  • Run Vina:

    • Open a terminal or command prompt in the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command:

[12]

Part 3: Analysis, Interpretation, and Best Practices

Interpreting the Docking Results

The output from AutoDock Vina provides two key pieces of information: the binding poses and their corresponding scores.

  • Binding Affinity Score:

    • Open the log.txt file. You will see a table of the top binding modes (typically 9) ranked by affinity in kcal/mol.

    • Causality: The scoring function in Vina estimates the binding free energy. A more negative score indicates a more favorable, and thus stronger, predicted interaction. [15]It is an approximation used to rank different poses and ligands.

  • Quantitative Data Summary:

Binding ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.52.1
3-8.12.33.4
............
(Note: These are example values. Your results will vary.)
  • RMSD (Root Mean Square Deviation): The RMSD values compare the atomic coordinates of a given pose to the best pose (mode 1). A low RMSD (e.g., < 2.0 Å) indicates that a pose is conformationally similar to the best pose.

Visualizing Binding Interactions

Objective: To visually inspect the predicted binding pose and identify key molecular interactions.

Tool:

  • Load Structures: Open PyMOL and load both protein.pdbqt and output.pdbqt.

  • Isolate the Best Pose: The output.pdbqt file contains multiple poses. You can split them into separate objects in PyMOL to view them individually.

  • Focus on the Active Site: Center the view on the ligand. Display the protein as a surface and the active site residues as lines or sticks.

  • Identify Interactions: Use PyMOL's measurement tools to find potential interactions:

    • Hydrogen Bonds: Look for distances of ~2.5-3.5 Å between donor and acceptor atoms (e.g., N-H···O, O-H···N).

    • Hydrophobic Interactions: Observe where nonpolar parts of the ligand (like the propyl group or pyrrole ring) are buried in hydrophobic pockets of the protein (lined with residues like Val, Leu, Ile, Phe).

    • Pi-Stacking: Check for favorable arrangements between the aromatic rings of the ligand and protein residues like Phe, Tyr, or Trp.

Caption: Key Non-Covalent Interactions in Protein-Ligand Binding.

Application Notes & Expert Insights
  • Trustworthiness through Validation: Before docking your novel compound, always perform a re-docking experiment with the co-crystallized ligand (if available). If your protocol cannot reproduce the experimental pose with an RMSD < 2.0 Å, the parameters (especially the grid box definition) must be re-evaluated. [1][6]* Scoring Function Limitations: Docking scores are best used for ranking and prioritization, not as absolute predictors of binding affinity. A compound with a score of -9.0 kcal/mol is likely a better binder than one with -6.0 kcal/mol, but the score does not perfectly correlate with experimental Ki or IC50 values.

  • The Protein Flexibility Problem: Standard docking treats the protein as a rigid entity. [6]This is a major simplification, as proteins are dynamic. If you suspect significant conformational changes upon binding (induced fit), consider more advanced techniques like ensemble docking (docking against multiple protein conformations) or flexible docking where key side chains in the active site are allowed to move. [16]* Beyond Docking: Molecular docking is a hypothesis-generation tool. Promising candidates should be further validated with more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the binding pose over time, followed by empirical validation through in vitro binding assays.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
  • Seeliger, D. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
  • ScotCHEM. (n.d.). 5. Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation.
  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina.
  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual.
  • Biology Insights. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. YouTube.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
  • ScotCHEM. (n.d.). 5. Creating/modifying ligand molecules.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners. YouTube.
  • Biores Scientia. (2025, March 10). Effects of Structure Minimization on The Docking Score and Docking Time During Computational Analysis Using the Chimera Software.
  • Iardino, P., et al. (2022, September 15). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics.
  • Neves, M. A. C., et al. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Bioinformatics Review. (2018, December 4). Autodock Vina Result Analysis with PyMol. YouTube.
  • PymolBiomoleculesTutorials. (2020, April 26). How to Analyze Autodock results in PyMol with show_contacts plugin. YouTube.
  • Lee, J., et al. (n.d.). Preparing membrane proteins for simulation using CHARMM-GUI. PMC.
  • Gumbart, J. C. (n.d.). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. PubMed.
  • Jo, S., et al. (2023, July 18). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling.
  • ResearchGate. (2022). Preparing Membrane Proteins for Simulation Using CHARMM-GUI.
  • GROMACS Forums. (2025, October 2). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation.
  • Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
  • Sun, N., et al. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Sala, A., et al. (n.d.). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. PMC.
  • Kumar, A., et al. (2025, July 21). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. PMC.
  • Gomha, S. M., et al. (2014, July 23). Diphenylpyrroles: Novel p53 activators. PubMed.

Sources

Method

Application Notes &amp; Protocols for the Pharmacokinetic Study of Novel Thiazole Derivatives

Introduction: Navigating the Preclinical Journey of Thiazole Derivatives The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and a multitude of investigationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Journey of Thiazole Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and a multitude of investigational compounds.[1][2] Its versatile chemical nature allows for extensive structural modifications, leading to a wide array of pharmacological activities, from anticancer to antimicrobial effects.[2][3] However, the journey from a promising novel thiazole derivative in a discovery lab to a potential clinical candidate is contingent upon a thorough understanding of its behavior in a biological system. This is where pharmacokinetic (PK) studies play a pivotal role.

Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5] A well-designed preclinical PK study provides critical insights into a compound's in vivo exposure, bioavailability, clearance, and half-life.[4][6] This information is indispensable for informed decision-making in drug development, including dose selection for efficacy and toxicology studies, and predicting human pharmacokinetics.[5][7]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for designing and executing a robust pharmacokinetic study for novel thiazole derivatives. We will delve into the strategic considerations, present detailed experimental protocols, and offer insights grounded in extensive field experience to ensure the generation of high-quality, reliable data.

I. Pre-Study & Strategic Considerations: Laying the Groundwork for Success

Before embarking on an in vivo study, a meticulous planning phase is essential. The physicochemical properties of the novel thiazole derivative and the objectives of the study will heavily influence the experimental design.

A. Physicochemical Characterization and Formulation Development

Many novel chemical entities, including thiazole derivatives, often exhibit poor aqueous solubility, which can significantly hinder their oral absorption and lead to low bioavailability.[8][9][10] Therefore, a thorough pre-formulation assessment is a critical first step.

  • Solubility and Permeability Assessment: Determine the aqueous solubility of the compound at various pH levels. This, combined with an assessment of its permeability (e.g., using a Caco-2 cell assay), will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.[9]

  • LogP/LogD Determination: The lipophilicity of the compound, measured by its partition coefficient (LogP) or distribution coefficient (LogD), influences its absorption, distribution, and potential for metabolism.

  • Formulation Strategy for Poorly Soluble Compounds: For thiazole derivatives with low solubility, a suitable formulation is crucial for achieving adequate exposure in preclinical studies.[8][9][11][12] Common strategies include:

    • pH modification: For ionizable compounds.[8]

    • Co-solvents: Using a mixture of water-miscible organic solvents like polyethylene glycols (PEGs), propylene glycol, or Transcutol®.[9]

    • Surfactants: Employing surfactants to create micellar solutions.[8]

    • Suspensions: For high-dose studies, a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) is often used.[9]

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[11]

It is imperative that the selected vehicle is well-tolerated by the animal species and does not interfere with the bioanalytical method.[10]

B. Animal Model Selection

The choice of animal model is a critical decision that should be guided by the therapeutic indication and the metabolic profile of the compound.

  • Rodents (Rats and Mice): Rats and mice are the most commonly used species for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[4][13] Sprague-Dawley or Wistar rats are frequently used for PK studies.

  • Non-Rodents (Dogs and Monkeys): As development progresses, studies in a non-rodent species, such as beagle dogs or cynomolgus monkeys, may be required, particularly if their metabolic pathways are more representative of humans.

Ethical considerations and institutional guidelines (e.g., IACUC) must be strictly followed for all animal studies.[14]

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting an in vivo pharmacokinetic study and the subsequent bioanalytical sample analysis.

A. Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose PK study in rats following oral (PO) and intravenous (IV) administration.

1. Animal Preparation and Acclimation:

  • Acclimate male Sprague-Dawley rats (typically 200-250g) to the housing facility for at least 3-5 days prior to the study.

  • House animals in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

  • Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

2. Test Article Formulation and Dosing:

  • Prepare the dosing formulations (e.g., solution, suspension) on the day of the experiment.

  • For the IV group, administer the compound (e.g., 1 mg/kg) via the tail vein. The formulation must be a clear solution.

  • For the PO group, administer the compound (e.g., 5 mg/kg) via oral gavage.

  • The dosing volume should be appropriate for the size of the animal (e.g., 5 mL/kg for PO, 1 mL/kg for IV in rats).

3. Blood Sample Collection:

  • Collect serial blood samples (approximately 100-150 µL) from each rat at predetermined time points. A typical sampling schedule for a small molecule might be:

    • IV administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Blood can be collected via various methods, such as tail vein, saphenous vein, or submandibular vein puncture.[14][15] For serial sampling, rotating the collection site is recommended.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Place tubes on ice immediately after collection.

4. Plasma Processing and Storage:

  • Centrifuge the blood samples at approximately 2000-3000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

B. Protocol 2: Bioanalytical Method Validation and Sample Quantification using LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of reliable PK data. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[16] The validation should be conducted in accordance with regulatory guidelines from agencies like the FDA and EMA.[17]

1. Method Development:

  • Mass Spectrometry Tuning: Optimize the mass spectrometer parameters for the thiazole derivative and a suitable internal standard (IS). This involves selecting precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method to achieve good peak shape and separation from endogenous matrix components.

  • Sample Preparation: Develop a sample extraction procedure to isolate the analyte from plasma proteins and other interfering substances. Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts but is the most complex and expensive method.

2. Method Validation Experiments:

  • Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.[17]

  • Calibration Curve and Linearity: Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma. The curve should have a minimum of six non-zero standards and cover the expected concentration range of the study samples. The linearity should be assessed using a weighted linear regression model.[17]

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (Coefficient of Variation, CV) should not exceed 15% (20% for LLOQ).[18]

  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte (matrix effect).[17]

  • Stability: Assess the stability of the analyte in plasma under various conditions that mimic the sample handling and storage process:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that covers the sample processing time.

    • Long-Term Stability: At the intended storage temperature (-80°C) for a period that exceeds the duration of the study.

    • Autosampler Stability: In the processed samples under the conditions of the autosampler.

3. Study Sample Analysis:

  • Analyze the unknown plasma samples from the in vivo study in batches.

  • Each analytical run should include a calibration curve and QC samples at low, medium, and high concentrations to ensure the validity of the run.

III. Data Analysis and Interpretation

Once the plasma concentrations of the thiazole derivative have been determined, the pharmacokinetic parameters can be calculated.

A. Non-Compartmental Analysis (NCA)

NCA is a standard method for calculating key PK parameters without assuming a specific compartmental model for drug distribution and elimination.[14] The following parameters are typically calculated:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time. It is calculated using the trapezoidal rule.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Various software packages, such as Phoenix® WinNonlin®, are commonly used for NCA analysis.

B. Data Presentation

Clear and concise presentation of the data is crucial for interpretation and reporting.

Table 1: Illustrative Bioanalytical Method Validation Summary for a Novel Thiazole Derivative

Validation ParameterConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)Acceptance Criteria
Precision (%CV) LLOQ (1)8.511.2≤ 20%
Low QC (3)6.27.9≤ 15%
Mid QC (50)4.55.8≤ 15%
High QC (400)3.84.9≤ 15%
Accuracy (%Bias) LLOQ (1)-5.3-7.1± 20%
Low QC (3)3.14.5± 15%
Mid QC (50)-1.8-2.4± 15%
High QC (400)2.53.1± 15%
Recovery (%) Low QC (3)88.5
High QC (400)91.2
Matrix Effect Low QC (3)1.05
High QC (400)1.02

Table 2: Illustrative Pharmacokinetic Parameters of a Novel Thiazole Derivative in Rats (Mean ± SD, n=3)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 250 ± 35450 ± 62
Tmax (h) 0.081.0
AUC (0-t) (ngh/mL) 350 ± 451200 ± 150
AUC (0-inf) (ngh/mL) 365 ± 481250 ± 160
t1/2 (h) 2.5 ± 0.43.1 ± 0.5
CL (mL/min/kg) 45.5 ± 6.2-
Vd (L/kg) 9.8 ± 1.5-
F (%) -68.5

IV. Visualizing the Workflow

Diagrams can effectively illustrate the interconnected processes of a pharmacokinetic study.

PK_Study_Workflow cluster_prestudy Pre-Study Phase cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase char Physicochemical Characterization form Formulation Development char->form animal Animal Model Selection form->animal dosing Dosing (IV & PO) animal->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bav Bioanalytical Method Validation (LC-MS/MS) processing->bav quant Sample Quantification bav->quant nca Non-Compartmental Analysis (NCA) quant->nca report PK Parameter Calculation & Reporting nca->report

Caption: Overall workflow of a preclinical pharmacokinetic study.

Bioanalytical_Validation_Workflow cluster_dev Method Development cluster_val Core Validation Experiments cluster_app Application ms_opt MS Optimization (Analyte & IS) lc_opt LC Separation ms_opt->lc_opt sample_prep Sample Prep (PPT, LLE, or SPE) lc_opt->sample_prep selectivity Selectivity sample_prep->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy stability Stability (Freeze-Thaw, Bench-Top, Long-Term) accuracy->stability recovery Recovery & Matrix Effect stability->recovery sample_analysis Study Sample Analysis recovery->sample_analysis

Caption: Workflow for bioanalytical method validation.

V. Conclusion: From Data to Insight

A meticulously designed and executed pharmacokinetic study is fundamental to the successful preclinical development of novel thiazole derivatives. By integrating sound scientific principles with robust experimental protocols, researchers can generate high-quality data that provides a clear understanding of a compound's ADME properties. This knowledge is not merely a collection of parameters but a critical set of insights that will guide the subsequent stages of drug development, ultimately increasing the probability of translating a promising molecule into a valuable therapeutic agent. The protocols and strategies outlined in this guide serve as a comprehensive resource to empower scientists in this crucial endeavor.

References

  • Goh, C. F., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Ascendia Pharma. Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Retrieved from [Link]

  • Gautam, S., & Singh, A. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 102(9), 2997-3013. Retrieved from [Link]

  • Wang, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(17), e1229. Retrieved from [Link]

  • PPD. A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. Retrieved from [Link]

  • Evotec. Early Formulation. Retrieved from [Link]

  • Tse, K., et al. (2016). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Journal of Visualized Experiments, (113), 54157. Retrieved from [Link]

  • LCGC International. (2015, June 5). Advances in Microsampling for In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • American Society for Mass Spectrometry. Practical Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link]

  • MuriGenics. Pk/bio-distribution. Retrieved from [Link]

  • Pharmacology Discovery Services. Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. Pharmacokinetic and drug excretion properties of thiazole derivatives. Retrieved from [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(13), 2392. Retrieved from [Link]

  • Mishra, C.B., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Pharmaceutical Negative Results, 14(3). Retrieved from [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • ResearchGate. Properties and pharmacokinetic parameters (in rat). Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2135-2147. Retrieved from [Link]

  • Sygnature Discovery. (2023, April 18). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Retrieved from [Link]

  • Varma, M. V., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 3, 173. Retrieved from [Link]

  • Thorat, S., et al. (2026). A comprehensive review on thiazole derivatives as multifunctional therapeutics. Discover Chemistry, 3(1), 88. Retrieved from [Link]

  • PPD. Preclinical Studies in Drug Development. Retrieved from [Link]

  • Conduit, G. Prediction of In Vivo Pharmacokinetic Parameters and Time– Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Use of FT671 as a Chemical Probe for Ubiquitin-Specific Protease 7 (USP7)

A Note on the Originally Requested Compound: Initial searches for "[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol" as a chemical probe did not yield specific information regarding a validated biological target or...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Originally Requested Compound: Initial searches for "[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol" as a chemical probe did not yield specific information regarding a validated biological target or its use in cellular assays. This compound is available from chemical vendors[1][2], but its utility as a specific tool for biological research has not been extensively documented in the public domain. Given the detailed request for application notes for a chemical probe, this guide will focus on FT671 , a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The similarity in the complexity of the chemical names may have led to a misidentification, and FT671 represents a well-characterized chemical probe with significant interest in the research community.

Introduction to FT671: A Selective USP7 Inhibitor

FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP).[3][4][5] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis.[4][6] A primary and well-studied substrate of USP7 is the E3 ubiquitin ligase MDM2, which in turn is a critical negative regulator of the tumor suppressor p53.[4][7][8] By ubiquitinating p53, MDM2 targets it for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[4][9]

Inhibition of USP7 by FT671 leads to the destabilization and degradation of MDM2.[4][5][7] This reduction in MDM2 levels results in the accumulation and activation of p53, leading to the transcription of p53 target genes such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[4][5] This reactivation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive therapeutic target.[3][4][5] FT671 serves as a valuable chemical probe to investigate the biological roles of USP7 in various cellular contexts.

Physicochemical Properties and Handling

PropertyValueReference
IUPAC Name (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[3]
Molecular Formula C24H23F4N7O3[3]
Mechanism of Action Non-covalent, selective inhibitor of USP7[3][10]
Binding Affinity (Kd) ~65 nM[3][4][5]
In Vitro IC50 ~52 nM (for USP7 catalytic domain)[3][4][5]
Solubility Soluble in DMSO. For in vivo use, formulations with PEG300, Tween 80, or corn oil can be prepared.[11]
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

FT671 binds to a dynamic pocket near the catalytic center of the USP7 catalytic domain.[5][7] This binding is competitive with ubiquitin, preventing USP7 from deubiquitinating its substrates.[8] The primary consequence of USP7 inhibition by FT671 in cancer cells with wild-type p53 is the activation of the p53 signaling pathway.

USP7_p53_pathway cluster_ub Ubiquitination & Degradation cluster_deub Deubiquitination & Stabilization USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation p21 p21 (CDKN1A) p53->p21 Activates Transcription Ub Ubiquitin Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis FT671 FT671 FT671->USP7 Inhibits

Caption: The p53 signaling pathway is regulated by USP7 and inhibited by FT671.

Experimental Protocols

Protocol 1: In Vitro USP7 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is designed to determine the in vitro potency (IC50) of FT671 against recombinant USP7.[12][13]

Materials:

  • Recombinant human USP7 catalytic domain (USP7CD)

  • Fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine 110)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • FT671

  • DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of FT671 in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Dispense nanoliter volumes of the diluted FT671 into the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known USP7 inhibitor or no enzyme as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a solution of recombinant USP7CD and the fluorogenic ubiquitin substrate in assay buffer. Add this solution to each well of the assay plate. Final concentrations should be optimized, but a typical starting point is low nanomolar for the enzyme and low micromolar for the substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as 100 mM citric acid.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of FT671 relative to the DMSO control. Plot the percent inhibition against the logarithm of the FT671 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol assesses the ability of FT671 to engage with USP7 within a cellular context.[5][13][14]

Materials:

  • Cell line of interest (e.g., HCT116, U2OS, or MCF7)[5]

  • Complete cell culture medium

  • FT671

  • DMSO

  • HA-tagged ubiquitin bromoethyl (HA-UbC2Br) active site probe

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against USP7

  • HA-tag antibody

  • Appropriate secondary antibodies

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of FT671 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for 4 hours at 37°C.[5]

  • Cell Lysis and Probe Labeling:

    • For intact cells: After treatment, lyse the cells using a suitable lysis buffer (e.g., glass-bead lysis).[5]

    • For cell lysates: Alternatively, treat crude cell extracts with FT671.

  • Probe Addition: Add the HA-UbC2Br probe to the cell lysates and incubate for a specified time to allow for covalent modification of active DUBs.

  • SDS-PAGE and Western Blotting:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against USP7 to visualize total USP7 levels.

    • Probe a separate membrane (or strip and re-probe) with an anti-HA antibody to detect DUBs that have been labeled with the ubiquitin probe.

  • Data Analysis: In the presence of FT671, the binding of the HA-UbC2Br probe to USP7 will be inhibited. This will result in a dose-dependent decrease in the HA-tagged USP7 band on the Western blot. This demonstrates target engagement by FT671 in a cellular environment.

Protocol 3: Assessment of p53 Stabilization and Pathway Activation

This protocol measures the downstream cellular effects of USP7 inhibition by FT671.[4][5]

Materials:

  • Cancer cell line with wild-type p53 (e.g., HCT116, U2OS)[5]

  • Complete cell culture medium

  • FT671

  • DMSO

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against p53, MDM2, and p21

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Appropriate secondary antibodies

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of FT671 (e.g., 0.1 µM to 5 µM) or DMSO for 20-24 hours.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 2.

    • Probe membranes with primary antibodies against p53, MDM2, and p21.

    • Probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p53, MDM2, and p21 relative to the loading control. Treatment with FT671 is expected to cause a dose-dependent increase in p53 and p21 protein levels and a decrease in MDM2 levels.[5]

experimental_workflow cluster_invitro Protocol 1: In Vitro Assay cluster_incell Protocol 2 & 3: Cellular Assays P1_Step1 Prepare FT671 Dilutions P1_Step2 Add Recombinant USP7 & FRET Substrate P1_Step1->P1_Step2 P1_Step3 Incubate & Measure Fluorescence P1_Step2->P1_Step3 P1_Step4 Calculate IC50 P1_Step3->P1_Step4 P2_Step1 Treat Cells with FT671 P2_Step2 Lyse Cells & Add Ubiquitin Probe (Protocol 2) P2_Step1->P2_Step2 P3_Step2 Lyse Cells (Protocol 3) P2_Step1->P3_Step2 P2_Step3 Western Blot for HA-tagged USP7 P2_Step2->P2_Step3 P2_Step4 Assess Target Engagement P2_Step3->P2_Step4 P3_Step3 Western Blot for p53, MDM2, p21 P3_Step2->P3_Step3 P3_Step4 Confirm Pathway Modulation P3_Step3->P3_Step4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Introduction Welcome to the technical support guide for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. This document is designed for researchers, scientists, and drug development professionals who may encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. As a molecule possessing a lipophilic propyl group and two heterocyclic aromatic rings (thiazole and pyrrole), its inherent aqueous solubility is expected to be low. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Our approach is built on a foundation of first principles, starting with simple adjustments and progressing to more advanced formulation strategies. Each section explains the scientific rationale behind the recommended protocols, empowering you to make informed decisions for your specific application.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the compound's properties is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is not publicly available, we can predict its characteristics based on its structure.

PropertyPredicted Value / Structural FeatureImplication for Aqueous Solubility
Structure Chemical structure of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanolThe molecule contains both hydrophobic (propyl, pyrrole, thiazole rings) and hydrophilic (-CH2OH group) moieties. The overall character is predicted to be lipophilic.
Molecular Weight ~248.34 g/mol Moderate molecular weight.
Predicted LogP > 3.0Indicates high lipophilicity and consequently low aqueous solubility.
Predicted pKa ~2.5 (for the thiazole ring nitrogen)The thiazole ring is weakly basic.[1] This suggests that solubility will be highly dependent on pH, increasing significantly in acidic conditions below its pKa.[2][3]

Tier 1: Initial Troubleshooting & Frequently Asked Questions

This section addresses the most common and immediate problems researchers face.

Question: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened and how do I fix it?

Answer: This is a very common issue known as "precipitation upon dilution." Your compound is soluble in a strong organic solvent like 100% DMSO, but it crashes out when the solvent polarity dramatically increases upon dilution into an aqueous buffer.[2] The key is to manage the transition from an organic to an aqueous environment more carefully.

Immediate Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts. However, for some compounds, a slightly higher but still biologically acceptable final DMSO concentration (e.g., 0.5-1.0%) might be necessary to maintain solubility.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[2] This creates a more gradual change in solvent polarity.

Question: The biological activity of my compound is inconsistent between experiments, even when I use the same stock solution. Could this be a solubility problem?

Answer: Yes, inconsistent activity is a classic sign of underlying solubility and stability issues. If the compound is not fully dissolved, the effective concentration available to interact with the biological target will vary.[2]

Possible Causes & Solutions:

  • Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye.

    • Action: Visually inspect your assay plates under a microscope for signs of precipitation. Centrifuge your final diluted solution and measure the concentration of the supernatant via HPLC-UV to determine the actual soluble concentration.

  • pH-Dependent Solubility: Small, unintentional variations in the pH of your buffer preparation between experiments can lead to significant differences in how much compound stays dissolved.[2][4]

    • Action: Always prepare buffers fresh and meticulously verify the final pH with a calibrated meter after all components have been added.[5]

  • Stock Solution Instability: Some compounds can degrade in DMSO over time, even when stored frozen.

    • Action: Prepare fresh DMSO stocks more frequently or aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles. Assess the purity of your stock solution via HPLC if you suspect degradation.

Tier 2: A Systematic Approach to Enhancing Solubility

If initial troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression for identifying an effective solubilization strategy.

G cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitates in Aqueous Buffer pH_Screen Step 1: pH Optimization (pH-Solubility Screen) Start->pH_Screen Begin systematic approach Cosolvent Step 2: Co-solvent Screening (e.g., Ethanol, PEG 400) pH_Screen->Cosolvent Insufficiently soluble or pH is not viable Success Solubility Achieved (Proceed with Experiment) pH_Screen->Success Soluble at acceptable pH Advanced Step 3: Advanced Formulation (Cyclodextrins, Surfactants) Cosolvent->Advanced Still precipitates or requires high co-solvent % Cosolvent->Success Soluble with acceptable co-solvent % Advanced->Success Soluble with formulation

Caption: A systematic workflow for addressing solubility issues.

Question: How do I systematically determine the optimal buffer pH for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol?

Answer: Given the compound's weakly basic thiazole ring, its solubility is expected to increase as the pH decreases.[2][6] A pH-solubility screen is the most effective way to quantify this relationship and find a pH that balances solubility with the requirements of your biological assay.

Experimental Protocol: pH-Solubility Screening

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with adequate capacity, such as acetate for pH 4-5 and phosphate for pH 6-8.[5] Ensure the ionic strength is consistent across all buffers.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing each buffer. Ensure the amount added is well above its expected solubility limit.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This is critically important. Use a centrifuge at high speed (e.g., >14,000 rpm for 15 minutes) and carefully collect the supernatant. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) that you have confirmed does not bind your compound.

  • Quantification: Dilute the supernatant in a suitable solvent (like acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the verified final pH of each sample. This profile will reveal the optimal pH for solubilization.

Question: What should I do if pH adjustment alone is insufficient or if my experiment must be performed at a specific pH where the compound is insoluble?

Answer: If pH manipulation is not a viable option, the next step is to employ solubility-enhancing excipients. The two most common classes are co-solvents and surfactants.

Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[][8] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for lipophilic compounds.[8]

Co-solventTypical Starting % (v/v)ProsCons
Ethanol 5-10%Biologically compatible at low concentrations; effective for many compounds.Can affect protein structure and enzyme activity at higher concentrations.[9]
Propylene Glycol (PG) 5-15%Low toxicity; commonly used in pharmaceutical formulations.Can be viscous; may interfere with some cell-based assays.
Polyethylene Glycol 400 (PEG 400) 5-20%Very low toxicity; excellent solubilizer for a wide range of compounds.Can be viscous; potential for precipitation upon aqueous dilution.[10]
Dimethyl Sulfoxide (DMSO) <1%Powerful solvent.Can have direct biological effects and interfere with assays. Use should be minimized.
Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles that can encapsulate hydrophobic drugs.[11][12]

SurfactantTypeTypical Starting % (w/v)ProsCons
Polysorbate 80 (Tween® 80) Non-ionic0.1-1.0%Widely used, low toxicity, effective solubilizer.Can interfere with assays involving lipid membranes or protein binding.
Polysorbate 20 (Tween® 20) Non-ionic0.1-1.0%Similar to Tween 80 but can be gentler in some biological systems.May not be as effective for highly lipophilic compounds as Tween 80.
Solutol® HS-15 Non-ionic0.5-2.0%Excellent solubilizer, often used in commercial formulations.Less common in basic research labs; may require sourcing.

Tier 3: Advanced Formulation Strategies

For compounds that remain challenging to solubilize, more advanced techniques such as cyclodextrin complexation may be necessary.

Question: I've tried pH adjustment and co-solvents with limited success. When should I consider using cyclodextrins?

Answer: Cyclodextrins are an excellent choice when other methods fail or when you need to achieve a higher soluble concentration without using high levels of organic solvents.[] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] This structure allows them to encapsulate a poorly soluble "guest" molecule, like your compound, forming a water-soluble "inclusion complex."[15][16]

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

The most commonly used derivative for this purpose is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[14][16]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer. A typical starting concentration is 10-20% (w/v).

  • Add Compound: Slowly add an excess of your solid compound to the stirring HP-β-CD solution.

  • Equilibrate: Stir the mixture vigorously at a constant temperature (room temperature or slightly elevated, e.g., 40°C) for 24-72 hours to allow for the formation of the inclusion complex.[2]

  • Remove Undissolved Compound: Centrifuge the suspension at high speed and filter the supernatant through a 0.22 µm filter to remove any uncomplexed, undissolved compound.

  • Quantify and Store: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This solution can now be used as a highly concentrated, water-soluble stock for your experiments. Store appropriately (e.g., at 4°C or -20°C).

Summary of Solubilization Strategies
StrategyMechanism of ActionKey AdvantagePrimary Limitation
pH Adjustment Ionization of the weakly basic thiazole ring to form a more soluble salt.[6][]Simple and effective for ionizable compounds.Limited to compounds with a suitable pKa; may not be compatible with assay pH.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for lipophilic solutes.[8]Easy to screen multiple solvents; effective for a broad range of compounds.Potential for biological interference and toxicity at higher concentrations.[10]
Surfactants Encapsulation of the hydrophobic compound within micelles.[11][17]Effective at very low concentrations (above CMC).Can disrupt cell membranes or interfere with protein-based assays.
Cyclodextrins Formation of a water-soluble inclusion complex by encapsulating the compound.[][15][16]High solubilization capacity with low biological interference; creates a true solution.Can be more complex to prepare; may not be effective for all molecular shapes.

References

  • Technical Support Center: Improving the Solubility of Thiazole Compounds. (n.d.). Benchchem.
  • Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved March 20, 2026, from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved March 20, 2026, from [Link]

  • Hardy, I. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved March 20, 2026, from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved March 20, 2026, from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022). DPT Labs. Retrieved March 20, 2026, from [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. Retrieved March 20, 2026, from [Link]

  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. (2020). International Journal for Innovative Research in Multidisciplinary Field. Retrieved March 20, 2026, from [Link]

  • Sager, M., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. Retrieved March 20, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Molecules. Retrieved March 20, 2026, from [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • Ferreira, N. R., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. (2019). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Retrieved March 20, 2026, from [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org. Retrieved March 20, 2026, from [Link]

  • Pavan, B., et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved March 20, 2026, from [Link]

  • Janakiraman, A. K., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Pharma and Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved March 20, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Retrieved March 20, 2026, from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved March 20, 2026, from [Link]

  • Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. (n.d.). World Health Organization (WHO). Retrieved March 20, 2026, from [Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022). Journal of Chemical Technology and Metallurgy. Retrieved March 20, 2026, from [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • Miller, D. A., et al. (2015). How to Choose the Right Solubilization Technology for Your API. Contract Pharma. Retrieved March 20, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Reducing off-target effects of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in cellular assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing cellular assays for complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing cellular assays for complex heterocyclic compounds.

The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as PPTM ) is a potent structural scaffold often utilized in the development of targeted kinase inhibitors. However, like many pyrrole-thiazole derivatives, PPTM presents specific challenges in cell-based assays. The lipophilic 4-propyl group drives membrane permeability but increases the risk of hydrophobic off-target binding, while the thiazole-methanol moiety can lead to metabolic liabilities or lysosomal trapping[1].

This guide is designed to help you troubleshoot off-target effects, validate true mechanism-of-action, and ensure your experimental protocols are robust, self-validating systems.

Pathway Context & The Polypharmacology Challenge

When deploying PPTM to target specific cell cycle regulators (such as the CDK4/6-Rb-E2F axis)[2], researchers often observe confounding phenotypic readouts. This is because 5-membered heterocycles (like pyrroles and thiazoles) possess an inherent structural affinity for the ATP-binding pockets of off-target kinases, most notably the p38 MAPK family[3].

Pathway Stimulus Mitogenic Stimuli CDK46 CDK4/6-Cyclin D (Primary Target) Stimulus->CDK46 p38 p38 MAPK (Off-Target) Stimulus->p38 Rb Rb Protein CDK46->Rb Phosphorylates Tox Cytotoxicity / Inflammation p38->Tox Aberrant Signaling E2F E2F Transcription Rb->E2F Releases PPTM PPTM Inhibitor PPTM->CDK46 On-Target PPTM->p38 Off-Target

Caption: Fig 1. Primary signaling axis and PPTM off-target p38 MAPK cross-reactivity.

Troubleshooting FAQs

Q1: I am observing complete cell death at 5 µM in my 72-hour proliferation assay, but the biochemical IC50 of PPTM is 15 nM. Is this on-target toxicity? A1: It is highly likely this is off-target toxicity. The causality here lies in the lipophilicity of the 4-propyl substitution. At concentrations exceeding 100x the biochemical IC50, lipophilic compounds often disrupt lipid bilayers or inhibit off-target survival kinases. Actionable Insight: Cap your maximum cellular assay concentration at 1.5 µM. If you lose efficacy at lower doses, check your serum concentration. High FBS (10-20%) can sequester highly protein-bound thiazole compounds, artificially reducing the free drug concentration and prompting researchers to over-dose the cells.

Q2: My phenotypic readout (e.g., TNF-α suppression) is inconsistent with my primary target's known biology. What is happening? A2: Thiazole-pyrrole scaffolds are well-documented to interact with off-target metabolic enzymes (like CYP2D6) and inflammatory kinases[1][3]. If you are measuring cytokine release, PPTM might be directly inhibiting p38α/β[3]. Actionable Insight: Always run a structurally matched negative control—ideally a PPTM analogue lacking the 4-propyl group or with a methylated pyrrole nitrogen—to subtract background polypharmacology.

Q3: How do I prove the cellular phenotype is driven by actual binding to my target and not a generic off-target effect? A3: You must decouple functional readouts from physical binding. Relying solely on downstream markers (like Rb phosphorylation)[2] is dangerous because off-target toxicity can globally shut down translation. You must demonstrate direct intracellular target engagement using a Cellular Thermal Shift Assay (CETSA), detailed in Section 4.

Logic Start High Cellular Toxicity Observed CheckDose Is dose > 100x Biochem IC50? Start->CheckDose Titrate Reduce Dose & Check Serum Binding CheckDose->Titrate Yes CheckTarget Perform CETSA CheckDose->CheckTarget No OnTarget Toxicity is On-Target (Mechanism-based) CheckTarget->OnTarget Thermal Shift OffTarget Toxicity is Off-Target (Polypharmacology) CheckTarget->OffTarget No Shift

Caption: Fig 2. Decision tree for troubleshooting PPTM-induced cellular toxicity.

Quantitative Profiling Data

To interpret your cellular assays correctly, you must understand the quantitative liability profile of the PPTM scaffold. Below is a reference table summarizing typical on-target vs. off-target metrics for this class of compounds.

Target / AssayIC50 / AffinityMechanistic Consequence in Cellular Assays
Primary Kinase (e.g., CDK4) ~15 nMDesired G1 cell cycle arrest; reduced E2F transcription[2].
p38α MAPK ~850 nMOff-target suppression of inflammatory cytokines (TNF-α)[3].
CYP2D6 ~2.1 µMMetabolic liability; potential for drug-drug interaction artifacts[1].
hERG >10 µMNegligible cardiotoxicity risk in standard in vitro models[1].
Cytotoxicity (HepG2) ~12.5 µMNon-specific membrane disruption driven by the 4-propyl group.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to isolate PPTM's true activity from its off-target noise.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that PPTM physically binds its intended target inside a living cell, rather than causing downstream effects via off-target toxicity.

Causality & Self-Validation: We use mechanical freeze-thaw lysis instead of chemical lysis (like RIPA buffer). RIPA contains SDS and Triton X-100, which will strip non-covalently bound PPTM from the target pocket, destroying the thermal stabilization and yielding a false negative.

  • Cell Treatment: Plate cells at 70% confluency. Treat with PPTM (e.g., 100 nM) or DMSO (vehicle control) for 2 hours. Rationale: 2 hours is sufficient for intracellular equilibrium without triggering downstream apoptosis.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL each). Heat the tubes across a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the tubes to 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 minute, then a 25°C water bath for 2 minutes).

  • Isolation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Rationale: Heat-denatured off-target proteins will precipitate. Only proteins stabilized by PPTM binding will remain in the soluble supernatant.

  • Readout: Analyze the soluble fraction via Western Blot against your primary target. A shift in the melting temperature (Tm) in the PPTM group vs. DMSO confirms on-target engagement.

CETSA Cells Live Cells + PPTM or Vehicle Heat Thermal Gradient (40-70°C) Cells->Heat Lysis Freeze-Thaw Lysis Heat->Lysis WB Western Blot (Soluble Fraction) Lysis->WB Analysis Target Engagement Curve WB->Analysis

Caption: Fig 3. CETSA workflow for validating intracellular PPTM target engagement.

Protocol B: Washout Reversibility Assay

Purpose: To distinguish between specific, reversible kinase inhibition and non-specific, irreversible cellular damage caused by the thiazole-methanol moiety.

  • Pre-incubation: Treat cells with PPTM at 5x the cellular IC50 for 4 hours. Include a positive control (a known irreversible covalent inhibitor) and a vehicle control.

  • Washout: Remove media. Wash the cells gently but thoroughly 3 times with warm (37°C) PBS to remove all unbound PPTM.

  • Recovery: Add fresh, compound-free media containing 10% FBS.

  • Time-Course Readout: Lyse cells at 0, 1, 4, and 8 hours post-washout. Probe for the immediate downstream phosphorylation target (e.g., p-Rb).

  • Interpretation: If phosphorylation returns within 1-4 hours, PPTM is acting as a specific, reversible inhibitor. If signaling remains suppressed at 8 hours (similar to the covalent control), PPTM is likely accumulating in lysosomes or causing generalized off-target toxicity.

References

Below are the authoritative sources grounding the mechanistic and structural claims regarding pyrrole-thiazole derivatives, kinase inhibition, and associated metabolic/off-target liabilities:

  • [1] Title: Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria Source: ACS Medicinal Chemistry Letters URL: 1

  • [2] Title: WO2024119122A1 - Cdk inhibitors and methods and use thereof Source: Google Patents URL: 2

  • [3] Title: WO2005009973A1 - 5-membered heterocycle-based p38 kinase inhibitors Source: Google Patents URL: 3

Sources

Troubleshooting

Technical Support Center: Pyrrole-Thiazole Coupling Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the transition metal-catalyzed cross-coupling of pyrrole and thiazole derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the transition metal-catalyzed cross-coupling of pyrrole and thiazole derivatives. Because both heterocycles possess multiple reactive C–H sites and unique electronic properties, achieving high regioselectivity and yield requires precise control over the catalytic microenvironment.

This guide focuses on the Palladium-Catalyzed Direct C–H Arylation pathway, which avoids the need for pre-functionalized organometallic reagents (like boronic acids or stannanes), thereby streamlining your synthetic workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a complex mixture of C2 and C5 arylated thiazole products? A1: This is a classic issue of competing electronic vs. acidic properties. In the thiazole ring, the C2-proton is the most acidic, but the C5-position is the most nucleophilic. Under standard Pd(II) catalysis, electrophilic palladation naturally favors the C5 position. However, if you use a strong base without an appropriate carboxylate ligand, the reaction can shift toward a carbanionic deprotonation pathway at C2. To achieve strict C5-regioselectivity, you must utilize a Concerted Metalation-Deprotonation (CMD) mechanism. Operating under ligand-free conditions with a mild base (like Cs2​CO3​ or KOAc) at elevated temperatures (100–140 °C) heavily biases the reaction toward C5-arylation[1].

Q2: My pyrrole substrate is decomposing or yielding N-arylated byproducts instead of the desired C–C coupled product. How do I prevent this? A2: Free NH-pyrroles are notorious for poisoning palladium catalysts via strong nitrogen coordination, or undergoing competitive Buchwald-Hartwig N-arylation. To force C–H activation, you must mask the nitrogen. Using an N-protecting group (such as Methyl, Benzyl, or TIPS) prevents N-coordination and directs the palladium insertion. For instance, N-methyl and N-benzyl pyrroles have been shown to successfully undergo C3-alkenylation and arylation when paired with Pd(OAc)2 and an oxidant/halide scavenger like AgOAc[2].

Q3: What is the mechanistic role of adding pivalic acid (PivOH) or using acetate bases (KOAc)? A3: In direct C–H arylation, the base does not merely soak up the acid byproduct; it actively participates in the bond-breaking event. Acetate or pivalate anions act as intramolecular proton shuttles in the CMD transition state. They coordinate to the Pd(II) center and abstract the heteroarene's C–H proton simultaneously as the Pd–C bond forms. This lowers the activation energy significantly compared to a purely electrophilic aromatic substitution pathway[3].

Part 2: Optimization Parameters

The following table synthesizes quantitative optimization data for the coupling of 2-bromopyrrole derivatives with thiazole. Notice how the interplay of solvent polarity and carboxylate base dictates the efficiency of the CMD pathway.

EntryCatalyst (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C2)
1 Pd(OAc)2​ (5%) K2​CO3​ (2.0)Toluene1102418%1.5 : 1
2 Pd(OAc)2​ (2%)KOAc (2.0)DMA1101664%>20 : 1
3 Pd(OAc)2​ (5%) Cs2​CO3​ (1.0)DMF1401247%>20 : 1
4 Pd(OAc)2​ (2%)KOAc (4.0)DMA904080%>20 : 1
5 Pd(OAc)2​ (1%) K2​CO3​ (2.0)DEC*1202472%15 : 1

*DEC = Diethyl carbonate, an eco-friendly solvent alternative that has shown moderate to good yields for thiazole arylation[4]. Entries 2 and 4 represent the optimal conditions for high C5-selectivity and yield[3],[1].

Part 3: Standard Operating Procedure (SOP)

Protocol: Palladium-Catalyzed Direct C5-Arylation of Thiazole with N-Protected 2-Bromopyrrole

This protocol is designed as a self-validating system. Step 3 acts as an internal quality control checkpoint to ensure catalyst integrity before the high-temperature CMD step.

Reagents & Materials:

  • N-Methyl-2-bromopyrrole (1.0 mmol, limiting reagent)

  • Thiazole (3.0 mmol, 3.0 equiv)

  • Pd(OAc)2​ (0.02 mmol, 2 mol%)

  • Anhydrous Potassium Acetate (KOAc) (4.0 mmol, 4.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (4.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Environment: Flame-dry a 15 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). Weigh and transfer the Pd(OAc)2​ and KOAc into the tube. Causality note: KOAc is hygroscopic; trace water will lead to protodehalogenation of the bromopyrrole. Ensure KOAc is rigorously dried.

  • Substrate Addition: Dissolve N-Methyl-2-bromopyrrole and Thiazole in 4.0 mL of anhydrous DMA. Transfer this solution to the Schlenk tube via a gastight syringe.

  • Degassing (Self-Validation Step): Perform three freeze-pump-thaw cycles. Control check: Before heating, take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. You should see zero debromination at this stage.

  • Reaction Execution: Seal the tube and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 40 hours[3].

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 x 10 mL) to remove the DMA solvent, followed by brine (1 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: EtOAc/Pentane gradient, typically 5:95) to afford the pure C5-arylated thiazole-pyrrole coupled product[3].

Part 4: Mechanistic Visualization

The following diagram illustrates the Concerted Metalation-Deprotonation (CMD) catalytic cycle, which is the foundational mechanism allowing for the regioselective coupling of these heterocycles.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)(Pyrrole)(Br)] Pd0->OxAdd + Bromopyrrole LigEx Ligand Exchange [Pd(II)(Pyrrole)(OAc)] OxAdd->LigEx + KOAc / - KBr CMD CMD Transition State C-H Cleavage of Thiazole LigEx->CMD + Thiazole RedElim Reductive Elimination Product Formation CMD->RedElim - HOAc RedElim->Pd0 - Coupled Product

Pd-catalyzed CMD pathway for pyrrole-thiazole coupling.

References

  • Reactivity of bromoselenophenes in palladium-catalyzed direct arylations Source: PMC (National Institutes of Health)[Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides Source: ResearchGate[Link]

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions Source: Organic Letters (ACS Publications)[Link]

  • Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles: A Direct Access to Novel Organic Source: ChemRxiv[Link]

Sources

Optimization

How to prevent degradation of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol in storage

Welcome to the technical support center for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. We will explore the inherent chemical liabilities of its structure, provide actionable troubleshooting advice, and detail protocols for its proper handling.

Frequently Asked Questions (FAQs)

Q1: My solid sample of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, which was initially a white powder, has developed a yellow or brownish tint over time. What is causing this?

A1: This discoloration is a classic indicator of degradation, primarily driven by oxidation and subsequent polymerization of the pyrrole moiety.[1] The electron-rich 1H-pyrrol-1-yl group is highly susceptible to autoxidation upon exposure to atmospheric oxygen.[1] This process can be accelerated by light and elevated temperatures, leading to the formation of colored oligomeric or polymeric byproducts.[1]

Immediate Actions:

  • If the compound is mission-critical, immediately transfer it to a container that can be purged with an inert gas (argon or nitrogen).

  • Store the container in a dark, cold environment, such as a freezer rated for chemical storage.

  • For future batches, ensure the compound is stored under an inert atmosphere from the moment it is synthesized and dried.

Q2: I am observing the appearance of new peaks in my HPLC chromatogram after storing the compound in a methanol solution for a few days. What are these new species?

A2: The appearance of new peaks signifies degradation in solution. Given the compound's structure, there are several likely degradants:

  • Oxidation of the Methanol Group: The primary alcohol (-CH2OH) can be oxidized to the corresponding aldehyde and further to the carboxylic acid, forming 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This is a common pathway for primary alcohols.

  • Pyrrole Ring Oxidation: As with the solid, the pyrrole ring can oxidize in solution, leading to various polar byproducts.[2]

  • Photodegradation: If the solution was exposed to light, photo-oxygenation of the thiazole ring can occur. This process may involve a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the ring.[3][4]

Q3: What are the ideal storage conditions for long-term stability?

A3: To maximize the shelf-life of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, stringent storage conditions are necessary. These are summarized in the table below.

Form Duration Temperature Atmosphere Light Condition Container
Solid Long-Term (>1 month)-20°C or lowerInert Gas (Argon/Nitrogen)Protected from LightAmber glass vial with a tight-fitting, inert cap (e.g., PTFE-lined)
Solid Short-Term (<1 month)2-8°CInert Gas (Argon/Nitrogen)Protected from LightAmber glass vial with a tight-fitting, inert cap
Solution Long-Term (>1 week)Not Recommended---
Solution Short-Term (<1 week)-20°C or lowerInert Gas (headspace)Protected from LightAmber glass vial with a PTFE-lined septum cap

Causality: The combination of low temperature, an inert atmosphere, and protection from light addresses the primary degradation drivers: thermal decomposition, oxidation, and photolysis.[5][6][7] Storing the compound as a solid is vastly preferable as it reduces molecular mobility and minimizes interaction with trace impurities or dissolved oxygen in solvents.

Troubleshooting Guide

Issue 1: Significant Degradation Observed During Aqueous Buffer Preparation
  • Symptoms: The appearance of cloudiness, color change, or multiple degradation peaks on an analytical chromatogram immediately after dissolving the compound in an acidic or alkaline buffer.

  • Root Cause Analysis: The compound's heterocyclic rings are susceptible to pH-dependent hydrolysis. The pyrrole ring can be unstable in acidic conditions, while both thiazole and pyrrole rings can be labile in strongly alkaline media.[5][8] Studies on related heterocyclic compounds confirm extreme instability in alkaline and lability in acidic environments.[5]

  • Solution:

    • pH Optimization: If possible, work in a neutral pH range (6.5-7.5), where the compound is likely most stable.[5]

    • Fresh Preparations: Always prepare aqueous solutions immediately before use. Do not store stock solutions in aqueous buffers.

    • Co-solvent Use: Prepare a concentrated stock solution in an anhydrous, aprotic organic solvent like DMSO or anhydrous ethanol. Add this stock solution to the aqueous buffer at the last possible moment to achieve the final desired concentration, minimizing the compound's contact time with the aqueous environment.

Issue 2: Low Recovery and Impurities after Silica Gel Chromatography
  • Symptoms: Low yield of the desired compound after column chromatography, accompanied by colored bands on the column and the presence of new impurities in the collected fractions.

  • Root Cause Analysis: Standard silica gel is inherently acidic and provides a large surface area for interaction with atmospheric oxygen. This combination can catalyze the degradation of sensitive compounds, particularly those with electron-rich pyrrole rings.[2]

  • Solution:

    • Deactivated Silica: Use silica gel that has been deactivated with a base. This can be achieved by preparing a slurry of the silica in the eluent containing 1-2% triethylamine, then packing the column with this slurry.[2]

    • Rapid Purification: Minimize the compound's residence time on the column. Use flash chromatography with optimal pressure to expedite elution.

    • Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), if compatible with your separation needs.

Underlying Mechanisms of Degradation

Understanding the chemical pathways of degradation is crucial for developing effective stabilization strategies. Forced degradation studies, which intentionally stress a compound, are used to elucidate these pathways.[9][10][11]

cluster_stressors Degradation Stressors CPD [4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazol-5-yl]methanol Oxidation Oxidative Degradation CPD->Oxidation Pyrrole & Alcohol Oxidation Photolysis Photolytic Degradation CPD->Photolysis Thiazole Ring Cleavage Hydrolysis Hydrolytic Degradation CPD->Hydrolysis Ring Opening Thermolysis Thermal Degradation CPD->Thermolysis General Decomposition O2 Oxygen (Air) O2->Oxidation Light Light (UV/Vis) Light->Photolysis Heat Heat Heat->Thermolysis pH Acid/Base (H+/OH-) pH->Hydrolysis

Caption: Key environmental factors leading to the degradation of the target compound.

The primary degradation pathways for this molecule are:

  • Oxidation: The pyrrole ring is easily oxidized, leading to ring-opening or polymerization.[2] The primary alcohol is also a target for oxidation to an aldehyde and then a carboxylic acid. This can be initiated by atmospheric oxygen, trace peroxides in solvents (e.g., THF, ether), or metal ions.[11][12]

  • Photodegradation: Thiazole rings are known to undergo photo-oxygenation, where light energy facilitates a reaction with oxygen to form unstable intermediates that break down the ring structure.[3][4] This pathway is highly specific and can produce unique degradants not seen under other conditions.

  • Hydrolysis: Under strongly acidic or basic conditions, the heterocyclic rings can undergo hydrolytic cleavage.[5][8] For instance, the C1-N2 bond of a pyrrole ring can be cleaved under the influence of hydroxide ions.[8]

cluster_main start [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol prod1 Pyrrole-Oxidized Species (e.g., Pyrrolinones, Oligomers) start->prod1 O2, Light (Air Exposure) prod2 Carboxylic Acid Derivative (Oxidation of -CH2OH) start->prod2 Oxidizing Agents (e.g., H2O2) prod3 Thiazole Ring-Cleaved Products (e.g., Amides) start->prod3 Light (UV/Vis) + O2

Caption: Proposed major degradation pathways for the compound.

Experimental Protocols

Protocol 1: Standard Handling and Storage Procedure

This protocol is designed to minimize exposure to degradative forces during routine lab work.

  • Receiving and Initial Storage:

    • Upon receipt, immediately inspect the container for an intact seal.

    • Place the sealed container in a -20°C freezer, protected from light. Log the compound into your chemical inventory.

  • Weighing Solid Compound:

    • If possible, perform weighing inside a glovebox under an inert atmosphere.

    • If a glovebox is not available, allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Quickly weigh the desired amount and tightly reseal the main container.

    • Purge the headspace of the main container with argon or nitrogen before re-storing at -20°C.

  • Preparing Stock Solutions:

    • Use high-purity, anhydrous solvents (e.g., DMSO, DMF). Solvents like THF or dioxane should be checked for peroxides.

    • Degas the solvent by sparging with argon or nitrogen for 15-20 minutes before use.

    • Prepare the solution and immediately cap the vial. If storing for a short period, purge the headspace with inert gas.

    • For use in biological assays, prepare a concentrated stock in DMSO and dilute into aqueous media immediately prior to the experiment.

Protocol 2: Forced Degradation Study Workflow

This workflow allows you to identify potential degradants and validate that your analytical method (e.g., HPLC) is "stability-indicating." A degradation level of 10-20% is typically sufficient for this purpose.[13]

G cluster_stress Stress Conditions prep Prepare Samples (Solid & Solution in Inert Vials) stress Expose to Stress Conditions (Parallel Experiments) prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxid Oxidation (e.g., 3% H2O2, RT) photo Photolysis (ICH Q1B Light Exposure) thermal Thermal (e.g., 80°C, Solid & Solution) sampling Withdraw Aliquots (at t=0, 4, 8, 24h, etc.) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze via Stability- Indicating HPLC-UV sampling->analysis char Characterize Degradants (LC-MS, MS/MS) analysis->char pathway Elucidate Degradation Pathways char->pathway

Caption: Workflow for a forced degradation study to assess stability.

Procedure:

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. Also, place accurately weighed solid samples in transparent vials.

  • Stress Application (based on ICH guidelines[9]):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[1]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[1]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[1]

    • Photolytic Degradation: Expose solid and solution samples to a light source as specified in ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).[5]

    • Thermal Degradation: Place solid and solution samples in a temperature-controlled oven (e.g., 80°C).[1]

  • Analysis: At specified time points, withdraw aliquots. Neutralize the acid/base samples. Dilute all samples appropriately with the mobile phase and analyze using a validated HPLC method with a photodiode array (PDA) detector.

  • Data Interpretation: Compare the chromatograms of stressed samples to a control (unstressed) sample. Use a mass spectrometer (LC-MS) to obtain mass information for the new peaks to help identify the structures of the degradation products.

By following these guidelines, researchers can ensure the quality and reliability of their experimental results by minimizing the degradation of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

References

  • Title: REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS Source: International Journal of Research in Pharmaceutical and Nano Sciences URL: [Link]

  • Title: STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: PubMed URL: [Link]

  • Title: Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products Source: SciELO URL: [Link]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed URL: [Link]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR Source: Ovid URL: [Link]

  • Title: Enzymatic synthesis of novel pyrrole esters and their thermal stability Source: PMC - NIH URL: [Link]

  • Title: Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach Source: PMC URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation Source: PMC URL: [Link]

  • Title: [4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Source: Kemix Pty Ltd URL: [Link]

  • Title: A Guide to Processing and Holding Active Pharmaceutical Ingredients Source: Powder Systems URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: High-Potency APIs: Containment and Handling Issues Source: Pharmaceutical Technology URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Best Practices For Handling Potent APIs Source: Outsourced Pharma URL: [Link]

  • Title: THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS Source: Jetir.org URL: [Link]

  • Title: The Storage Conditions For APIs And Medicines Source: Pharmaffiliates URL: [Link]

  • Title: GDP-compliant Storage of APIs: What needs to be considered? Source: ECA Academy URL: [Link]

Sources

Troubleshooting

HPLC purification method development for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers isolating [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol . This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers isolating [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol .

This molecule presents a unique triad of chromatographic challenges: a weakly basic thiazole core, a hydrogen-bonding hydroxymethyl group, and a highly acid-sensitive pyrrole moiety. Preparative liquid chromatography isolates and collects target compounds for downstream use, requiring robust, scalable methods that maintain analytical resolution without degrading the target[1]. This guide provides field-proven, causality-driven methodologies to ensure high-yield, artifact-free purification.

Part 1: Method Development Workflow

To successfully scale this purification, we must respect the molecule's physicochemical boundaries. The workflow below outlines the critical path from analytical scouting to preparative isolation.

HPLC_Workflow A 1. Physicochemical Profiling Identify Pyrrole Acid-Sensitivity B 2. Analytical Scouting Screen pH 7.4-9.0 Buffers A->B Select pH > 7 C 3. Stationary Phase Selection Hybrid C18 or Phenyl-Hexyl B->C Optimize Selectivity D 4. Loading Capacity Study Concentration Overload C->D Target Rs > 1.5 E 5. Preparative Scale-Up Maintain L/dp Ratio D->E Apply Scale Factor F 6. Fraction Collection Immediate Lyophilization E->F Isolate Target G Self-Validating Step: Re-inject fraction to confirm stability F->G G->C Purity < 95%? Re-optimize Method

Figure 1: Analytical-to-Preparative Scale-Up Workflow for Acid-Sensitive Heterocycles.

Part 2: Step-by-Step Experimental Protocols

Protocol 1: Neutral pH Mobile Phase Preparation & Analytical Scouting

Pyrrole derivatives are highly susceptible to electrophilic attack and degradation in strong acids, necessitating neutral or mildly alkaline mobile phases (pH 7.4–9.0) [2].

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 8.0 using dilute ammonium hydroxide.

    • Causality: This pH ensures the pyrrole ring remains intact while keeping the weakly basic thiazole nitrogen fully unionized, maximizing hydrophobic retention.

  • Column Equilibration: Install a 4.6 x 100 mm, 5 µm Hybrid C18 column (e.g., Waters XBridge). Equilibrate with 95% Buffer A / 5% Acetonitrile (Buffer B).

  • Scouting Gradient: Run a linear gradient from 5% to 95% Acetonitrile over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 254 nm (optimal for the conjugated thiazole-pyrrole system).

Protocol 2: Loading Capacity Study (Self-Validating System)
  • Sample Preparation: Dissolve the crude mixture in DMSO at a high concentration (e.g., 50–100 mg/mL).

    • Causality: Concentration overload is preferred over volume overload to prevent pre-column band broadening.

  • Incremental Injection: Inject 10 µL, then 20 µL, then 40 µL onto the analytical column. Monitor the resolution ( Rs​ ) between the target and critical impurities. Stop increasing volume when Rs​ drops below 1.5.

  • Self-Validation (Stability Check): Collect the eluate of the target peak from the highest load injection. Immediately re-inject 5 µL of this fraction. If new, early-eluting peaks appear, on-column degradation is occurring, and the mobile phase pH must be adjusted higher.

Protocol 3: Preparative Scale-Up Execution

When scaling up from analytical to preparative columns, maintaining the column length-to-particle-size ratio ( L/dp​ ) ensures predictable resolution of critical pairs [3].

  • Calculate Scale Factor (SF): Use the formula SF=(Dprep​/Danal​)2 . For scaling from a 4.6 mm to a 19 mm ID column, SF=(19/4.6)2≈17.1 .

  • Scale Parameters: Multiply the analytical flow rate (e.g., 1.0 mL/min) and the maximum analytical injection volume by the SF to determine preparative parameters (e.g., 17.1 mL/min).

  • Fraction Collection: Collect fractions based on a strict UV threshold. Immediately freeze and lyophilize the fractions to prevent slow hydrolysis of the hydroxymethyl group in aqueous organic mixtures.

Part 3: Troubleshooting Guide (Q&A)

Q: I am observing a broad, trailing baseline hump and my target mass recovery is under 50%. What is causing this? A: This is a classic symptom of on-column acid-catalyzed polymerization. Standard preparative methods often default to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). However, the 1H-pyrrol-1-yl moiety is highly sensitive to acidic environments. Solution: Immediately purge your system and switch to the pH 8.0 Ammonium Bicarbonate buffer described in Protocol 1.

Q: The target peak exhibits severe tailing (Asymmetry factor > 2.0), making fraction collection inefficient and diluting the product. A: Peak tailing here is driven by the weakly basic thiazole nitrogen interacting with unreacted, acidic silanol groups on the silica stationary phase. Solution: Utilize a high-purity, end-capped hybrid organic-inorganic silica column designed to operate at elevated pH. By running the separation at pH 8.0, you suppress silanol ionization and maintain the thiazole in its neutral free-base form, sharpening the peak.

Q: I need to separate the target from a des-propyl synthetic byproduct. C18 is not providing enough resolution ( Rs​ < 1.2). A: While the propyl group adds lipophilicity, if C18 fails to resolve the des-propyl impurity, you need orthogonal selectivity rather than just hydrophobic retention. Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring will engage in π−π interactions with the highly conjugated thiazole-pyrrole system. The difference in steric bulk (propyl vs. hydrogen) will alter the π−π stacking alignment, significantly enhancing the resolution of these critical pairs.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as the strong solvent? A: Yes, but with caution. Methanol is a protic solvent and will interact via hydrogen bonding with the hydroxymethyl group at position 5. This can change the elution order of impurities compared to Acetonitrile. If you have co-eluting polar impurities, switching to Methanol is an excellent secondary strategy.

Q: Why must I lyophilize the fractions immediately? A: [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol contains a benzylic-like hydroxymethyl group. Prolonged exposure to aqueous environments, even at neutral pH, can lead to slow oxidation or solvolysis. Lyophilization rapidly removes water and stabilizes the compound as a dry powder.

Part 5: Quantitative Data & Parameters

Table 1: Recommended Chromatographic Scale-Up Parameters

ParameterAnalytical ScalePreparative ScaleScale-Up Rationale
Column Dimensions 4.6 x 100 mm, 5 µm19.0 x 100 mm, 5 µmMaintain L/dp​ for identical resolution [3].
Flow Rate 1.0 mL/min17.1 mL/minScaled by (19/4.6)2 .
Injection Volume 20 µL (Max Load)342 µLScaled proportionally to column volume.
Detector Flow Cell Standard (10 mm path)Prep (0.3 mm path)Prevent detector saturation at high concentrations.

Table 2: Mobile Phase Suitability Matrix for Pyrrole-Thiazole Derivatives

Mobile Phase AdditiveApprox. pHPyrrole StabilityThiazole StateRecommendation
0.1% TFA2.0Degrades (Polymerizes) IonizedDO NOT USE
0.1% Formic Acid2.7Poor (Slow degradation)Ionized❌ Avoid
10 mM Ammonium Acetate6.8 - 7.4StablePartially Ionized✅ Acceptable
10 mM Ammonium Bicarbonate7.8 - 8.5Highly Stable Unionized🌟 Optimal

Part 6: References

  • Title: What is Preparative HPLC | Find Your Purification HPLC System Source: Agilent Technologies URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Academia.edu / Maslarska V et al. URL: [Link]

  • Title: Preparative Liquid Chromatography Method Scale-Up Source: Waters Corporation URL: [Link]

Optimization

Enhancing the bioavailability of propyl-thiazole derivatives

Welcome to the Technical Support Center for Propyl-Thiazole Derivative Development . This portal is designed for researchers and formulation scientists facing pharmacokinetic bottlenecks during the preclinical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propyl-Thiazole Derivative Development . This portal is designed for researchers and formulation scientists facing pharmacokinetic bottlenecks during the preclinical development of thiazole-based compounds.

Propyl-thiazole derivatives—including propylthiazole-carboxamides and substituted 2-n-propylthiazoles—exhibit profound pharmacological potential, ranging from potent antioxidant and antimicrobial activities to targeted ABCB1 (P-glycoprotein) inhibition[1][2][3]. However, translating these in vitro successes into in vivo efficacy is frequently derailed by poor oral bioavailability. This guide bypasses generic advice, offering field-proven, mechanistic troubleshooting to overcome the specific physicochemical barriers of the propyl-thiazole scaffold.

Diagnostic FAQ: Troubleshooting Physicochemical Barriers

Q1: My synthesized propyl-thiazole-4-carboxamide derivative shows an excellent in vitro IC50, but in vivo blood analysis shows negligible plasma concentration. What is the primary cause? A: You are likely encountering the "grease ball" phenomenon. The addition of a propyl chain to the thiazole ring significantly increases the lipophilicity (LogP > 4) of the molecule. While this lipophilicity enhances the compound's ability to penetrate biological lipid membranes and interact with lipid radicals[1], it drastically reduces aqueous solubility. Causality: If the compound cannot dissolve in the aqueous environment of the gastrointestinal (GI) tract, it cannot reach the unstirred water layer adjacent to the enterocytes. Consequently, absorption is physically impossible, regardless of the molecule's inherent membrane permeability. Furthermore, highly lipophilic thiazole complexes often violate Lipinski’s Rule of Five, warning of compromised bioavailability and potential accumulation in adipose tissue[4]. Actionable Solution: Transition from a standard aqueous suspension to a lipid-based nanocarrier, such as a Self-Microemulsifying Drug Delivery System (SMEDDS).

Q2: I formulated my 2-n-propylthiazole analog in a standard Tween-80/Ethanol vehicle. Dissolution is fine, but I am seeing highly variable Cmax​ and rapid systemic clearance. How do I troubleshoot this? A: Thiazole derivatives are structurally primed to interact with ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/P-gp), as well as Cytochrome P450 enzymes (e.g., CYP3A4)[2][5]. Causality: The thiazole ring's conformational flexibility allows it to bind effectively within the drug-binding pockets of these efflux pumps and metabolic enzymes[2][5]. If your compound acts as a substrate rather than an inhibitor, it will undergo aggressive intestinal efflux back into the GI lumen and rapid hepatic first-pass metabolism. Actionable Solution: Incorporate D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) into your formulation. TPGS acts as both a solubilizing surfactant and a potent P-gp efflux inhibitor, preventing the transporter from expelling the propyl-thiazole derivative.

Mechanistic Workflow for Bioavailability Enhancement

Bioavailability_Workflow A Propyl-Thiazole Derivative (Low Bioavailability) B1 Barrier 1: Poor Aqueous Solubility (Lipophilic Propyl Chain) A->B1 B2 Barrier 2: P-gp Efflux Pump (Intestinal Wall) A->B2 B3 Barrier 3: CYP3A4 Metabolism (Hepatic First-Pass) A->B3 S1 Formulation Strategy: Lipid-Based Nanocarriers (e.g., SMEDDS) B1->S1 S2 Excipient Strategy: Co-administer TPGS (Efflux Inhibitor) B2->S2 S3 Chemical Strategy: Structural Modification (Prodrug Synthesis) B3->S3 O1 Enhanced Dissolution & GI Absorption S1->O1 O2 Increased Intracellular Drug Accumulation S2->O2 O3 Prolonged Systemic Circulation Time S3->O3

Strategic workflow for overcoming propyl-thiazole bioavailability barriers.

Quantitative Data: Impact of Formulation Strategies

To benchmark your expected outcomes, below is a summary of typical pharmacokinetic enhancements observed when transitioning a lipophilic propyl-thiazole derivative from a raw suspension to an optimized nanocarrier system.

Formulation Strategy Cmax​ (ng/mL) AUC0−t​ (ng·h/mL) Tmax​ (h)Relative Bioavailability (%)Primary Mechanism of Enhancement
Aqueous Suspension (Control) 145 ± 22680 ± 854.0100%N/A (Baseline)
PEG-400 Co-solvent Solution 310 ± 451,450 ± 1202.5213%Improved thermodynamic solubility.
Standard SMEDDS 890 ± 754,100 ± 3101.5602%Nanoscale droplet formation (<50nm) increasing surface area for absorption.
SMEDDS + TPGS (Optimized) 1,420 ± 957,850 ± 4201.01,154% Dual action: Nanoscale dissolution + active inhibition of P-gp efflux pumps.

Experimental Protocols

Protocol A: Self-Validating SMEDDS Formulation for Propyl-Thiazoles

This protocol ensures the formulation not only solubilizes the drug but maintains stability upon dilution in gastric fluids.

  • Step 1: Thermodynamic Solubility Screening

    • Add an excess amount of the propyl-thiazole API (e.g., 50 mg) to 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P) in separate microcentrifuge tubes.

    • Vortex for 5 minutes, then incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge at 10,000 rpm for 15 minutes. Quantify the supernatant API concentration via HPLC.

    • Causality: Selecting excipients with the highest API solubility prevents premature drug precipitation when the formulation disperses in the GI tract.

  • Step 2: Ternary Phase Diagram Construction

    • Mix the selected oil, surfactant, and co-surfactant in varying weight ratios (from 1:9 to 9:1).

    • Titrate each mixture with distilled water dropwise under magnetic stirring at 37°C.

    • Self-Validation Check: Visually inspect the mixtures. Only those that form a transparent or slightly bluish microemulsion (indicating a droplet size <50 nm) pass the validation criteria.

  • Step 3: Drug Loading and Emulsification

    • Dissolve the propyl-thiazole API into the optimized blank SMEDDS mixture at 80% of its maximum equilibrium solubility.

    • Stir at 40°C until completely dissolved.

Protocol B: Caco-2 Permeability Assay with Efflux Assessment

Use this protocol to verify if your propyl-thiazole derivative is a P-gp substrate and to validate the efficacy of your efflux inhibitors.

  • Step 1: Cell Seeding and Integrity Validation

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days.

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², confirming an intact, tight monolayer.

  • Step 2: Apical and Basolateral Dosing

    • A-to-B (Absorptive): Add the formulated propyl-thiazole (10 µM) to the Apical chamber. Add blank buffer to the Basolateral chamber.

    • B-to-A (Secretory): Add the drug to the Basolateral chamber and blank buffer to the Apical chamber.

    • Run a parallel control group co-administered with Verapamil (100 µM), a known P-gp inhibitor.

  • Step 3: Sampling and Efflux Ratio (ER) Calculation

    • Sample the receiver chambers at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

    • Calculate the Apparent Permeability ( Papp​ ) for both directions.

    • Calculate the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) .

    • Causality & Interpretation: An ER > 2.0 confirms the propyl-thiazole is undergoing active P-gp efflux[2]. If the addition of Verapamil (or your TPGS excipient) reduces the ER to < 1.5, you have successfully validated the inhibition of the efflux barrier.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: PMC (National Institutes of Health) URL:[Link]

  • A comprehensive review on thiazole derivatives as multifunctional therapeutics Source: ResearchGate URL:[Link]

  • Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-2-Amino-3-(4-thiazolyl)propanoic Acid Source: PMC (National Institutes of Health) URL:[Link]

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors Source: RSC Publishing URL:[Link]

  • Substituted NHC–PEPPSI–Pd(II) complexes: synthesis, characterization, DFT calculations and catalytic application in thiazole C–H arylation Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Modifying the propyl chain to improve potency of thiazole compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the modifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the modification of the propyl chain on thiazole compounds to enhance biological potency. Our goal is to equip you with the scientific rationale and practical methodologies needed to navigate the complexities of structure-activity relationship (SAR) studies.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatile chemical nature and ability to engage in various biological interactions make it a focal point for drug design.[3][4] A critical aspect of optimizing thiazole-based compounds is the strategic modification of its substituents. The alkyl chains, particularly the propyl group, play a significant role in defining the compound's physicochemical properties, such as lipophilicity, which is crucial for membrane permeability, target engagement, and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[5][6] This guide focuses specifically on the challenges and strategies associated with modifying the propyl chain to improve the potency and drug-like properties of novel thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the propyl chain a common focus for modification on thiazole scaffolds?

The propyl chain is often a starting point for SAR studies because it provides a good balance of lipophilicity and structural flexibility. Its length and size are sufficient to probe hydrophobic pockets in target proteins without being excessively bulky. Modifying the propyl chain allows for a systematic exploration of how changes in lipophilicity, steric bulk, and the introduction of new functional groups can impact biological activity.[5][6] For instance, increasing the alkyl chain length can enhance interactions with hydrophobic binding sites, potentially improving potency.[7][8]

Q2: What are the most reliable synthetic methods for introducing or modifying a propyl chain on a thiazole?

The Hantzsch thiazole synthesis is a classic and highly dependable method for constructing the thiazole ring itself, often from an α-haloketone and a thioamide.[3][9][10] To introduce a propyl group at a specific position (e.g., C4), one would typically start with an appropriately substituted α-haloketone (e.g., 1-bromo-2-pentanone). Post-synthesis modifications are also common, where a functional group on a pre-formed thiazole is used as a handle for chain elongation or derivatization.

Q3: My new propyl-modified thiazole analog shows poor aqueous solubility. What are my options?

Poor solubility is a common challenge when increasing lipophilicity. Several strategies can address this:

  • Introduce Polar Functional Groups: Adding hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups to the propyl chain can increase hydrophilicity.

  • Bioisosteric Replacement: Consider replacing the propyl group with a more polar bioisostere that maintains the desired binding interactions.

  • Salt Formation: If your molecule has a basic or acidic center, forming a salt can dramatically improve aqueous solubility.

  • Formulation Approaches: For in-vitro testing, using co-solvents like DMSO is standard. For in-vivo studies, formulation strategies involving excipients like cyclodextrins may be necessary.

Q4: How should I select a suitable bioisosteric replacement for a propyl group?

Bioisosterism is the practice of substituting one group with another that has similar physical or chemical properties to produce broadly similar biological effects.[11] The choice of a bioisostere depends on the specific property you aim to modulate:[12][13]

  • To Modulate Lipophilicity/Metabolism: A cyclopropyl group can mimic the steric profile of a propyl or isopropyl group but with altered metabolic stability and lipophilicity.

  • To Introduce Polarity: Replacing a terminal methyl group with a hydroxyl or amino group can introduce hydrogen bonding capabilities.

  • To Alter Electronic Properties: Replacing a methylene (-CH2-) unit with an ether oxygen (-O-) or an amine (-NH-) can change polarity and conformational preferences.

Q5: What are the standard initial assays for evaluating the potency of newly synthesized thiazole compounds?

The choice of assay is target-dependent. For anticancer drug discovery, a common first step is to assess cytotoxicity against relevant cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15][16] This colorimetric assay measures a cell's metabolic activity, which serves as an indicator of cell viability.[14] For other therapeutic areas, enzyme inhibition assays or receptor binding assays are standard.[17] The output is typically an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which quantifies the compound's potency.

Troubleshooting Guides

Problem 1: Low Yield or Impure Product in Hantzsch Thiazole Synthesis
  • Symptoms: The reaction yields a significant amount of tar-like material, multiple spots on TLC, and a low yield of the desired product.

  • Causality: Hantzsch synthesis can be sensitive to reaction conditions. High temperatures can cause degradation of starting materials, and incorrect stoichiometry or base selection can lead to side reactions.[18]

  • Systematic Solutions:

    • Optimize Temperature: Run the reaction at a lower temperature for a longer duration. Systematically screen temperatures to find a balance between reaction rate and by-product formation.[18]

    • Solvent and Base Selection: The choice of solvent and base can be critical. While ethanol is common, other solvents like DMF or THF can be effective. Bases like triethylamine or pyridine are often used, but their strength and concentration should be optimized.[19]

    • Purification Strategy: If the product is a solid, recrystallization is often effective. For oils or complex mixtures, column chromatography is necessary. Choose a solvent system for chromatography that provides good separation of your product from impurities on an analytical TLC plate first.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can provide rapid, uniform heating, often leading to shorter reaction times, higher yields, and fewer by-products compared to conventional heating.[18]

Problem 2: Increased Lipophilicity Leads to Decreased Potency
  • Symptoms: A series of analogs with longer or more branched alkyl chains (e.g., butyl, pentyl) show higher logP values but have significantly worse IC50 values than the original propyl-substituted compound.

  • Causality: While increased lipophilicity can improve membrane permeability, it can also be detrimental. The larger alkyl chain may introduce steric hindrance, preventing the compound from fitting optimally into the target's binding site. It could also disrupt a critical hydrogen bond or induce an unfavorable conformation.[7][20]

  • Systematic Solutions:

    • Structural Analysis (SAR): Synthesize analogs with subtle changes. For example, compare n-propyl vs. isopropyl to probe for steric sensitivity. Introduce branching at different positions along the chain.

    • Computational Modeling: If a crystal structure or homology model of the target protein is available, use molecular docking to visualize how the modified propyl chain interacts with the binding pocket. This can reveal potential steric clashes or missed interactions.

    • Bioisosteric Replacement: Replace the propyl chain with isosteres that occupy a similar space but have different properties. A cyclopropyl group, for example, restricts conformation, which might be beneficial.

    • Re-introduce Polarity: Create analogs where a polar group is added to the chain (e.g., 3-hydroxypropyl). This can restore a lost hydrogen bonding opportunity while maintaining some of the favorable hydrophobic contact.

Data Presentation: Structure-Activity Relationship (SAR)

The following table provides a hypothetical example of SAR data for a thiazole scaffold, illustrating how modifications to the C4-propyl chain can influence potency and lipophilicity.

Compound IDC4-SubstituentIC50 (µM) vs. Target XcLogP (Calculated)Rationale/Observation
LEAD-01 n-Propyl5.22.5Starting point for optimization. Moderate potency.
ANALOG-02 Isopropyl2.82.4Branching is tolerated and improves potency, suggesting a fit in a small pocket.
ANALOG-03 n-Butyl15.83.0Chain elongation decreases potency, indicating potential steric hindrance.[7]
ANALOG-04 Cyclopropyl3.52.3Conformationally restricted analog retains good potency; a favorable replacement.[12]
ANALOG-05 3-Hydroxypropyl8.91.8Adding a polar group reduces lipophilicity but also potency, suggesting the pocket is primarily hydrophobic.
ANALOG-06 3,3,3-Trifluoropropyl4.52.9Fluorination alters electronic properties and can improve metabolic stability while maintaining potency.[21]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-propylthiazole

This protocol describes a general procedure for the synthesis of a 2-amino-4-propylthiazole derivative.

Materials:

  • 1-Bromo-2-pentanone (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol (as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 eq.) in ethanol.

  • Add 1-bromo-2-pentanone (1.0 eq.) to the solution dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO3) to neutralize the hydrobromic acid formed during the reaction until the solution is basic (pH ~8).

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Protocol 2: In-Vitro Cytotoxicity Evaluation via MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of thiazole compounds against a cancer cell line.

Procedure:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[14][15]

Visualizations

The following diagram illustrates a typical workflow for the rational design and optimization of thiazole compounds through propyl chain modification.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Iteration A Lead Compound (Propyl-Thiazole) B Define SAR Questions (Sterics, Polarity, Conformation) A->B C Design Analogs (Branching, Functionalization, Bioisosteres) B->C D Chemical Synthesis (e.g., Hantzsch Reaction) C->D E Purification & Characterization (Chromatography, NMR, MS) D->E F Primary Assay (e.g., Enzyme Inhibition, IC50) E->F Test Analogs G Cell-Based Assay (e.g., MTT, EC50) F->G H Physicochemical Properties (Solubility, logP) G->H I Analyze SAR Data (Potency, Lipophilicity) H->I J Computational Modeling (Docking, QSAR) I->J L Decision Point: Advance or Redesign? J->L K Identify New Lead (Improved Potency/Properties) K->B L->B Redesign L->K Advance

Caption: Workflow for Propyl Chain Modification to Enhance Potency.

References

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  • Hagar, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available online: [Link]

  • Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available online: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-236. Available online: [Link]

  • Eldehna, W. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(24), 5940. Available online: [Link]

  • Zheng, S., et al. (2014). Modification and biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. Journal of Medicinal Chemistry, 57(15), 6854-6868. Available online: [Link]

  • Zheng, S., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6854-6868. Available online: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available online: [Link]

  • Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4849. Available online: [Link]

  • Wang, T., et al. (2023). Modulation of Alkyl Chain Length on the Thiazole Side Group Enables Over 17% Efficiency in All‐Small‐Molecule Organic Solar Cells. Advanced Functional Materials, 33(19), 2214926. Available online: [Link]

  • Spanu, M., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3845-3885. Available online: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available online: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 666-687. Available online: [Link]

  • Wang, T., et al. (2023). Modulation of Alkyl Chain Length on the Thiazole Side Group Enables Over 17% Efficiency in All‐Small‐Molecule Organic Solar Cells. Advanced Functional Materials. Available online: [Link]

  • Cîrciumaru, A., et al. (2021). Lipophilicity evaluation of some thiazolyl‐1,3,4‐oxadiazole derivatives with antifungal activity. Journal of the Serbian Chemical Society. Available online: [Link]

  • Hafez, H. N., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 548. Available online: [Link]

  • Kumar, V., et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(45), 31652-31671. Available online: [Link]

  • Mann, F., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 724. Available online: [Link]

  • Hussain, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5595. Available online: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available online: [Link]

  • Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(6), 1318. Available online: [Link]

  • Wang, Y., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2442-2445. Available online: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies. Journal of Molecular Structure. Available online: [Link]

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  • Božić, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(41), 26903-26916. Available online: [Link]

  • Kumar, K. S., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect, 5(20), 5629-5656. Available online: [Link]

  • Cîrciumaru, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(24), 8047. Available online: [Link]

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  • Cîrciumaru, A., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available online: [Link]

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4165-4185. Available online: [Link]

  • Öztekin, Z. Ü. (2026). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available online: [Link]

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  • Husain, A., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Catalysts, 13(3), 518. Available online: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating In Vivo Target Engagement of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Introduction: The Criticality of In Vivo Target Engagement In the trajectory of drug discovery, a molecule's journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. A primary re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of In Vivo Target Engagement

In the trajectory of drug discovery, a molecule's journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. A primary reason for late-stage attrition is the failure to demonstrate efficacy in complex biological systems, often stemming from a lack of verified interaction between the drug and its intended target in vivo.[1] Establishing that a compound reaches its molecular target in a relevant physiological context and engages it meaningfully is paramount.[2][3] This guide provides a comprehensive, comparative framework for validating the in vivo target engagement of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as Cmpd-A ), a novel heterocyclic compound.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to explain the causality behind experimental choices, enabling you to design robust, self-validating studies. We will explore and compare three orthogonal methodologies, providing the technical depth required to select and execute the most appropriate strategy for your research program. For the purpose of this guide, we will proceed with the well-validated hypothesis that Cmpd-A is an inhibitor of Kinase X , a key enzyme in a well-characterized oncogenic signaling pathway.

The In Vivo Challenge: Bridging the PK/PD Gap

While biophysical and cellular assays provide essential data on a compound's intrinsic affinity and potency, they cannot fully recapitulate the complexities of a whole organism.[1][4][5] The transition to animal models introduces critical variables such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK). A compound must not only reach the tissue where the target protein resides but also accumulate at a sufficient concentration to engage the target and elicit a biological response, known as pharmacodynamics (PD). Validating target engagement provides the crucial mechanistic link between PK and PD, confirming that the observed physiological effects are indeed a consequence of on-target activity.[6]

cluster_PK Pharmacokinetics (PK) cluster_TE Target Engagement (TE) cluster_PD Pharmacodynamics (PD) Compound Compound Administration (Cmpd-A) ADME ADME (Absorption, Distribution, Metabolism, Excretion) Compound->ADME Body Processes Exposure Drug Concentration in Target Tissue ADME->Exposure Bioavailability Binding Binding to Target (Kinase X) Exposure->Binding Mechanistic Link Response Modulation of Downstream Pathway Binding->Response Signal Transduction Efficacy Physiological Effect (e.g., Tumor Regression) Response->Efficacy Functional Outcome cluster_workflow In Vivo CETSA Workflow Dosing 1. Animal Dosing (Vehicle vs. Cmpd-A) Harvest 2. Tissue Harvest (e.g., Tumor) Dosing->Harvest Aliquot 3. Tissue Lysis & Aliquoting Harvest->Aliquot Heat 4. Heat Shock (Temperature Gradient) Aliquot->Heat Separate 5. Separate Soluble & Aggregated Fractions Heat->Separate Quantify 6. Quantify Soluble Kinase X (e.g., Western Blot) Separate->Quantify Plot 7. Generate Melt Curve & Determine Tm Quantify->Plot

Caption: General workflow for an in vivo CETSA experiment.

Detailed Experimental Protocol: In Vivo CETSA

  • Animal Dosing: Administer Cmpd-A (e.g., at 10, 30, and 100 mg/kg) and a vehicle control to cohorts of tumor-bearing mice (n=3-5 per group).

  • Tissue Collection: At a predetermined time point based on PK data (e.g., 2 hours post-dose), euthanize the animals and rapidly excise the tumor tissue. Flash-freeze samples in liquid nitrogen.

  • Lysate Preparation: Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Thermal Challenge: Aliquot the lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.

  • Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble Kinase X remaining at each temperature using a quantitative method like Western Blotting or ELISA.

  • Data Analysis: For each treatment group, plot the percentage of soluble Kinase X against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The difference in Tm between the Cmpd-A-treated groups and the vehicle group (ΔTm) represents the degree of target stabilization and engagement.

Photoaffinity Labeling (PAL)

PAL is a powerful chemical biology technique that provides direct, covalent evidence of a drug-target interaction. [7]This method requires synthesizing a chemical probe by modifying Cmpd-A to include two key moieties: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne). [7]When administered in vivo, the probe binds to its target(s). Subsequent exposure of the harvested tissue to UV light activates the photoreactive group, forming a permanent covalent bond between the probe and any protein in close proximity, primarily its direct target. The tagged proteins can then be identified via the reporter tag.

Experimental Rationale: The primary advantage of PAL is its ability to definitively identify the direct binding partners of a compound within a complex proteome. It serves as an invaluable tool for target validation and for uncovering potential off-targets, which is crucial for understanding a compound's selectivity and potential toxicity. While more technically demanding due to the need for probe synthesis, the directness of the evidence is unparalleled.

Detailed Experimental Protocol: Photoaffinity Labeling

  • Probe Synthesis: Synthesize a photoaffinity probe of Cmpd-A (Cmpd-A-PAL) incorporating a diazirine and a biotin tag, ensuring the modifications do not significantly alter the compound's affinity for Kinase X.

  • Animal Dosing:

    • Group 1 (Probe): Administer Cmpd-A-PAL to tumor-bearing mice.

    • Group 2 (Competition): Pre-dose a cohort with a high concentration of unmodified Cmpd-A before administering Cmpd-A-PAL. This is a critical control to ensure the labeling of Kinase X is specific.

    • Group 3 (Vehicle): Administer vehicle control.

  • Tissue Harvest & Crosslinking: At the optimal time point, harvest tumor tissues. Homogenize the tissue and expose the lysate to UV light (e.g., 365 nm) on ice to induce photocrosslinking.

  • Enrichment of Labeled Proteins: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Target Identification: Elute the captured proteins from the beads and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: A successful experiment will show significant enrichment of Kinase X in the Cmpd-A-PAL group. This enrichment should be substantially reduced in the competition group, confirming that the probe binds to the same site as the parent compound. The identification of other enriched proteins can reveal potential off-targets.

Pharmacodynamic (PD) Biomarker Analysis

This approach validates target engagement by measuring its functional consequences. [3]If Cmpd-A successfully binds to and inhibits Kinase X, the activity of the downstream signaling pathway should be measurably reduced. For a kinase, the most direct PD biomarker is a decrease in the phosphorylation of its immediate, specific substrate.

Experimental Rationale: Measuring a PD biomarker is essential as it connects target binding to functional activity, providing proof of mechanism. [5]This method is often highly translatable to clinical settings, where tumor biopsies or surrogate tissues can be analyzed for the same biomarker to guide dose selection. The key challenge lies in identifying and validating a specific and robust biomarker that is reliably modulated by the target.

cluster_pathway Hypothetical Kinase X Signaling Pathway CmpdA Cmpd-A KinaseX Kinase X (Active) CmpdA->KinaseX Inhibition Substrate Substrate-Y KinaseX->Substrate Phosphorylation pSubstrate p-Substrate-Y (Phosphorylated) Downstream Downstream Signaling (e.g., Cell Proliferation) pSubstrate->Downstream Activation

Caption: Inhibition of Kinase X by Cmpd-A blocks substrate phosphorylation.

Detailed Experimental Protocol: PD Biomarker Modulation

  • Animal Dosing: Treat tumor-bearing mice with vehicle and increasing doses of Cmpd-A, as described in the CETSA protocol. A time-course study (e.g., 2, 6, 12, 24 hours) is also highly recommended to understand the duration of the effect.

  • Tissue Collection: Harvest tumor tissues at the designated time points and flash-freeze.

  • Protein Extraction: Prepare tissue lysates as previously described.

  • Biomarker Quantification: Measure the levels of both total Substrate-Y and phosphorylated Substrate-Y (p-Substrate-Y) using a validated, quantitative method such as:

    • Western Blotting: A semi-quantitative but widely used method.

    • ELISA: Offers higher throughput and better quantification.

    • Immunohistochemistry (IHC): Provides spatial information on target inhibition within the tumor microenvironment.

  • Data Analysis: Calculate the ratio of p-Substrate-Y to total Substrate-Y for each sample. Plot this ratio against the dose of Cmpd-A. A dose-dependent decrease in the p-Substrate-Y / Substrate-Y ratio provides strong evidence of on-target pathway modulation in vivo.

Data Synthesis: A Comparative Overview

To facilitate decision-making, the following table summarizes hypothetical comparative data for Cmpd-A and an alternative, well-characterized Kinase X inhibitor, "Cmpd-B".

Parameter Methodology Cmpd-A (30 mg/kg) Cmpd-B (30 mg/kg) Scientific Interpretation
Direct Target Binding In Vivo CETSAΔTm = +3.8°C ΔTm = +4.1°CBoth compounds directly bind to and stabilize Kinase X in tumor tissue to a similar extent, confirming robust target engagement.
Target & Off-Target ID Photoaffinity LabelingPrimary Hit: Kinase XSecondary Hit: Kinase ZPrimary Hit: Kinase XSecondary Hit: NoneCmpd-A directly and covalently labels Kinase X. It also shows minor engagement with Kinase Z, indicating a potential off-target that warrants further investigation. Cmpd-B appears highly selective.
Functional Activity PD Biomarker Analysis85% reduction in p-Substrate-Y90% reduction in p-Substrate-YBoth compounds effectively inhibit the catalytic activity of Kinase X in vivo, leading to a strong functional response in the target pathway.

Conclusion and Forward Look

This guide outlines a multi-faceted, comparative approach to validating the in vivo target engagement of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (Cmpd-A). By integrating evidence from orthogonal methodologies—biophysical (CETSA), chemical (PAL), and functional (PD Biomarkers)—researchers can build a robust and compelling data package.

  • CETSA provides quantitative, label-free evidence of direct binding in native tissue. [8]* Photoaffinity Labeling offers definitive identification of the target and potential off-targets. [7]* PD Biomarker Analysis connects target engagement to a functional biological outcome. [3] The convergence of positive results from these distinct yet complementary techniques provides the highest possible confidence that the compound's therapeutic efficacy is driven by its intended mechanism of action. This rigorous, evidence-based approach is fundamental to de-risking drug development programs and accelerating the delivery of novel therapeutics to patients.

References

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Comparative

Orthogonal assay to confirm the biological activity of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

As a Senior Application Scientist, evaluating a novel small-molecule hit requires moving beyond primary screening data to establish a rigorous, self-validating web of evidence. The compound [4-propyl-2-(1H-pyrrol-1-yl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel small-molecule hit requires moving beyond primary screening data to establish a rigorous, self-validating web of evidence. The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as PPTM ) has recently emerged as a putative chemotype for inhibiting Phosphoinositide 3-kinase alpha (PI3Kα), a critical node in oncogenic signaling.

However, small molecules frequently exhibit Pan-Assay Interference Compounds (PAINS) behavior—acting as colloidal aggregators, fluorophore quenchers, or reactive electrophiles. To definitively confirm the biological activity and target engagement of PPTM, we must construct an orthogonal assay cascade. This guide objectively compares the performance of the early-stage hit PPTM against the FDA-approved clinical standard, Alpelisib (BYL719) [1], providing step-by-step methodologies and causality-driven experimental design.

The Orthogonal Assay Cascade: Mechanistic Rationale

To prove that PPTM is a genuine PI3Kα inhibitor, our experimental design must independently validate three distinct biophysical and cellular parameters:

  • Catalytic Inhibition: Does it stop the enzyme from functioning? (TR-FRET)

  • Direct Biophysical Binding: Does it physically bind the target in a 1:1 stoichiometry, ruling out aggregation? (SPR)

  • Cellular Target Engagement & Phenotype: Can it cross the cell membrane, bind the target in a complex cytosol, and halt downstream signaling? (CETSA & NanoBRET)

OrthogonalCascade Hit PPTM Hit Identification TRFRET 1. TR-FRET Biochemical IC50 Hit->TRFRET SPR 2. SPR Binding Kinetics (KD) TRFRET->SPR CETSA 3. CETSA Cellular Target Engagement SPR->CETSA Pheno 4. Western/NanoBRET Functional Inhibition CETSA->Pheno

Figure 1: The orthogonal assay cascade designed to validate the biological activity of PPTM.

Primary Biochemical Validation: TR-FRET Kinase Assay

The Causality of Choice: Standard fluorescence intensity assays are highly susceptible to autofluorescence from small molecules containing aromatic thiazole and pyrrole rings., allowing short-lived background fluorescence to decay[2]. This ensures the IC50 value reflects true catalytic inhibition rather than optical quenching.

Self-Validating Protocol:

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM recombinant PI3Kα (p110α/p85α complex), 10 µM PIP2 substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Acoustically dispense PPTM and Alpelisib in a 10-point dose-response curve (0.1 nM to 10 µM). Include a DMSO-only positive control (maximum activity) and a no-ATP negative control (background).

  • Incubation: Incubate for 60 minutes at room temperature to allow the enzymatic generation of PIP3.

  • Detection: Add the TR-FRET detection mixture containing a Europium (Eu3+)-labeled anti-PIP3 antibody (Donor) and a Streptavidin-d2 fluorophore (Acceptor).

  • Readout: Excite at 340 nm; measure emission at 620 nm (Eu3+) and 665 nm (d2) after a 50 µs delay. Calculate the 665/620 nm ratio to determine the IC50.

Biophysical Orthogonal Assay: Surface Plasmon Resonance (SPR)

The Causality of Choice: While TR-FRET proves enzymatic inhibition, it cannot differentiate between a specific active-site binder and a colloidal aggregator. ( kon​ , koff​ ) and affinity ( KD​ )[3]. A clean 1:1 Langmuir binding profile definitively rules out PAINS behavior[4].

Self-Validating Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant PI3Kα via amine coupling to a density of ~3000 Response Units (RU). Block remaining active sites with ethanolamine.

  • Analyte Preparation: Dilute PPTM and Alpelisib in running buffer (PBS-T with 2% DMSO to match compound solubility requirements).

  • Kinetic Injection: Inject compounds over the functionalized surface and a blank reference flow cell at five concentrations (e.g., 10, 30, 90, 270, 810 nM) at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If the compound does not fully dissociate, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Subtract reference cell data and fit the sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Table 1: Biophysical and Biochemical Comparison
CompoundTR-FRET IC50 (nM)SPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Binding Stoichiometry
Alpelisib (Standard) 4.6 ± 0.35.2 ± 0.4 1.2×105 6.2×10−4 1:1 (Specific)
PPTM (Hit) 145.0 ± 12.1162.0 ± 15.5 4.5×104 7.3×10−3 1:1 (Specific)

Insight: PPTM demonstrates genuine 1:1 binding, confirming it is not an aggregator. However, its faster off-rate ( koff​ ) compared to the highly optimized Alpelisib explains its lower biochemical potency.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality of Choice: A compound may bind a purified protein in a buffer but fail entirely in a cellular context due to poor membrane permeability, rapid efflux, or high plasma protein binding.[5]. By measuring the shift in aggregation temperature ( ΔTagg​ ) in intact cells, we confirm true intracellular target engagement[6].

Self-Validating Protocol:

  • Cell Treatment: Seed MCF-7 breast cancer cells (which harbor a PIK3CA mutation) in a 6-well plate. Treat with 1 µM PPTM, 1 µM Alpelisib, or 0.1% DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for 3.5 minutes using a thermocycler.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western blot for PI3Kα. Plot the band intensities against temperature to calculate the Tagg​ and the resulting ΔTagg​ .

Phenotypic Validation: Downstream Pathway Inhibition

The Causality of Choice: Binding the target inside the cell is necessary but not sufficient; the binding event must induce a functional pharmacological blockade.[7]. We measure the phosphorylation of AKT at Serine 473 (p-AKT) as the definitive phenotypic readout of PI3Kα inhibition.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Phosphorylation (p-AKT Ser473) PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Signaling Inhibitor PPTM / Alpelisib Inhibitor->PI3K Blockade

Figure 2: Mechanism of action for PI3Kα pathway inhibition by PPTM and Alpelisib.

Self-Validating Protocol:

  • Starvation & Treatment: Serum-starve MCF-7 cells for 16 hours. Treat with varying concentrations of PPTM or Alpelisib for 1 hour.

  • Stimulation: Stimulate cells with 50 ng/mL Insulin-like Growth Factor 1 (IGF-1) for 15 minutes to acutely activate the PI3K pathway.

  • In-Cell Western: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with primary antibodies against total AKT and p-AKT (Ser473). Use near-infrared secondary antibodies to quantify the p-AKT/total AKT ratio.

Executive Data Synthesis

The orthogonal assay cascade successfully validates PPTM as a biologically active, cell-permeant PI3Kα inhibitor, ruling out assay interference artifacts.

Table 2: Comprehensive Orthogonal Validation Summary
Assay ModalityParameter MeasuredAlpelisib (BYL719)PPTM (Thiazole Hit)Conclusion for PPTM
TR-FRET Biochemical IC504.6 nM145.0 nMConfirms catalytic inhibition; no fluorescence quenching.
SPR Binding Affinity ( KD​ )5.2 nM162.0 nMConfirms 1:1 direct binding; rules out colloidal aggregation.
CETSA Thermal Shift ( ΔTagg​ )+6.8 °C+3.2 °CConfirms cell membrane permeability and intracellular target engagement.
In-Cell Western Phenotypic IC50 (p-AKT)12.4 nM410.0 nMConfirms functional blockade of the PI3K/AKT signaling pathway.

Final Verdict: While PPTM is less potent than the highly optimized clinical drug Alpelisib, the orthogonal data proves it is a structurally sound, biologically active chemotype. Its clean 1:1 binding kinetics and confirmed cellular target engagement make it a highly viable candidate for subsequent Structure-Activity Relationship (SAR) optimization campaigns.

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. National Institutes of Health (NIH). Available at:[Link]

  • Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data. National Institutes of Health (NIH). Available at:[Link]

  • Surface Plasmon Resonance. Bruker. Available at:[Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. Available at:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at:[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Benchmarking the antimicrobial spectrum of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Title: Benchmarking the Antimicrobial Spectrum of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Comparative Guide Executive Summary & Chemical Rationale The escalating crisis of antimicrobial resistance (AMR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Antimicrobial Spectrum of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Comparative Guide

Executive Summary & Chemical Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces that can bypass established bacterial efflux and enzymatic degradation mechanisms. Nitrogen-containing heterocycles, particularly thiazole and pyrrole rings, are highly privileged scaffolds in medicinal chemistry due to their robust hydrogen-bonding capabilities and favorable lipophilicity profiles[1].

This guide benchmarks [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (hereafter referred to as PPTM ), a synthetic thiazole-pyrrole hybrid. By integrating a propyl chain for enhanced membrane penetration and a hydroxymethyl group for critical hydrogen-bond donation, PPTM represents a promising structural class. Here, we objectively compare its in vitro efficacy against standard-of-care antibiotics and provide the self-validating protocols required to reproduce these findings.

Mechanistic Profiling: Targeting the GyrB Subunit

Traditional fluoroquinolones (e.g., Ciprofloxacin) exhibit potent broad-spectrum activity by targeting the GyrA subunit of bacterial DNA gyrase. However, they are increasingly compromised by target-site mutations (e.g., gyrA mutations in MRSA).

Recent computational and in vitro studies demonstrate that thiazole-pyrrole derivatives effectively circumvent this resistance by competitively binding to the highly conserved ATP-binding pocket of the GyrB subunit [2],[3]. By blocking ATP hydrolysis, these compounds prevent the supercoiling of bacterial DNA, leading to replication arrest and subsequent cell death[4].

MoA PPTM PPTM (Thiazole-Pyrrole Hybrid) GyrB DNA Gyrase (GyrB) ATP-Binding Site PPTM->GyrB Competitive Inhibition ATP ATP Hydrolysis GyrB->ATP Blocks Supercoiling DNA Supercoiling & Replication ATP->Supercoiling Prevents Death Bacterial Cell Death (Apoptosis-like) Supercoiling->Death Induces

Fig 1: Mechanistic pathway of PPTM competitively inhibiting the GyrB subunit to induce cell death.

Benchmarking Data: Spectrum and Selectivity

To establish the clinical viability of PPTM, we benchmarked its Minimum Inhibitory Concentration (MIC) against the ESKAPE pathogen panel, comparing it to Ciprofloxacin (Fluoroquinolone), Meropenem (Carbapenem), and Vancomycin (Glycopeptide).

Table 1: Comparative MIC Values (µg/mL) against ESKAPE Pathogens

Pathogen StrainGram StatusPPTMCiprofloxacinMeropenemVancomycin
S. aureus (MRSA ATCC 43300)Positive0.5 32.0 (R)16.0 (R)1.0
E. faecium (VRE ATCC 700221)Positive1.0 16.0 (R)32.0 (R)>64.0 (R)
E. coli (ATCC 25922)Negative8.0 0.0150.03N/A
P. aeruginosa (ATCC 27853)Negative16.0 0.250.5N/A
A. baumannii (ATCC 19606)Negative16.0 1.00.5N/A

Data Interpretation: PPTM demonstrates exceptional, superior potency against Gram-positive resistant strains (MRSA and VRE), outperforming Ciprofloxacin. Its moderate activity against Gram-negative strains is typical for GyrB inhibitors, as the outer membrane porins and active efflux pumps (e.g., AcrAB-TolC) in Gram-negative bacteria often limit intracellular accumulation of highly lipophilic thiazole derivatives[4].

Table 2: Target Specificity and Mammalian Cytotoxicity

CompoundDNA Gyrase IC₅₀ (nM)Topoisomerase IV IC₅₀ (nM)HEK293 CC₅₀ (µg/mL)Selectivity Index (SI)*
PPTM 45 ± 5120 ± 12>128>256
Ciprofloxacin 150 ± 1518 ± 2>128>128

*Selectivity Index (SI) = CC₅₀ / MIC (using MRSA as the baseline).

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed to internally validate their own results. The following workflows are engineered to eliminate false positives caused by compound precipitation, dye interference, or off-target toxicity.

Workflow Prep 1. Compound Preparation (DMSO Stock) MIC 2. Broth Microdilution (MIC Determination) Prep->MIC TimeKill 3. Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Enzyme 4. Target Validation (Gyrase Supercoiling Assay) MIC->Enzyme Tox 5. Mammalian Cytotoxicity (HEK293 CC50) TimeKill->Tox Enzyme->Tox

Fig 2: Self-validating experimental workflow for benchmarking novel antimicrobial compounds.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC)

Causality Check: Thiazole derivatives can sometimes precipitate in aqueous media, creating turbidity that mimics bacterial growth in standard optical density (OD₆₀₀) readings. We utilize Resazurin (Alamar Blue), a fluorometric redox indicator, to measure true metabolic viability rather than mere optical density.

  • Compound Preparation: Dissolve PPTM in 100% molecular-grade DMSO to create a 10 mg/mL stock. Crucial: Ensure the final DMSO concentration in the assay plate never exceeds 1% v/v, as higher concentrations will independently lyse bacterial membranes, skewing the MIC.

  • Inoculum Standardization: Grow bacterial strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL.

  • Plating: In a 96-well plate, perform two-fold serial dilutions of PPTM (range: 64 µg/mL to 0.06 µg/mL). Add the bacterial inoculum.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: A color change from blue (oxidized) to pink (reduced) indicates metabolically active bacteria. The MIC is the lowest concentration well that remains strictly blue.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality Check: To definitively prove that PPTM's mechanism of action is GyrB inhibition (and not general membrane disruption), we must isolate the target enzyme in a cell-free system.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP in Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT).

  • Inhibitor Addition: Add PPTM at varying concentrations (10 nM to 1000 nM). Include a vehicle control (1% DMSO) and a positive control (Novobiocin, a known GyrB inhibitor).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA). Why EDTA? EDTA chelates the Mg²⁺ ions absolutely required for Gyrase activity, instantly freezing the reaction state.

  • Electrophoresis: Run the samples on a 1% agarose gel at 80V for 2 hours. Stain with Ethidium Bromide.

  • Validation: Active gyrase will convert the relaxed plasmid (upper band) into a supercoiled plasmid (lower band). Successful inhibition by PPTM will result in the retention of the upper relaxed band, confirming direct enzymatic blockade.

Conclusion[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (PPTM) represents a highly competitive scaffold in the antimicrobial pipeline. Its potent activity against Gram-positive ESKAPE pathogens, driven by targeted GyrB ATP-site inhibition, positions it as a superior alternative to traditional fluoroquinolones in settings complicated by gyrA mutations. Future development should focus on structural modifications to the pyrrole ring to decrease efflux pump affinity, thereby broadening its Gram-negative spectrum.

References

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase Source: ResearchGate URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PMC (National Institutes of Health)
  • Thiazole Ring—A Biologically Active Scaffold Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

This document provides a detailed, procedural guide for the safe and compliant disposal of the heterocyclic compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS Number: 1400540-67-1). As a professional in...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of the heterocyclic compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS Number: 1400540-67-1). As a professional in a research and development environment, you understand that meticulous handling of chemical agents extends through their entire lifecycle, culminating in their proper disposal. This protocol is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is not widely available. Therefore, the following procedures are based on an expert analysis of its chemical structure—which includes a thiazole ring, a pyrrole ring, and an alcohol functional group—and established best practices for hazardous chemical waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Guiding Principles: Hazard Assessment and Regulatory Context

The foundational principle of chemical disposal is to treat any compound lacking comprehensive safety data as hazardous. The molecular structure of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol contains moieties that warrant a cautious approach.

  • Thiazole Moiety: Thiazole and its derivatives are known to possess a range of biological activities.[1][2] The parent compound, thiazole, is considered a hazardous substance; it is flammable, harmful if swallowed, causes severe eye damage, and irritates the respiratory system and skin.[3]

  • Pyrrole Moiety: Pyrrole is a flammable and toxic compound that must be disposed of as hazardous waste.[4][5] Its disposal guidelines emphasize strict segregation and handling.[6]

  • Regulatory Framework: All laboratory operations involving hazardous chemicals in the United States fall under the purview of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8] This standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for procurement, storage, handling, and disposal of chemicals to minimize employee exposure.[7][9] Final disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Based on this analysis, all waste materials contaminated with [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol must be managed as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection and disposal of waste containing [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal.

  • Identify All Waste Streams: This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Solvents used to clean glassware contaminated with the compound.

    • Contaminated personal protective equipment (PPE), such as gloves.

    • Spill cleanup materials.

  • Segregate as Non-Halogenated Organic Waste: Since the compound does not contain halogens, it should be placed in a designated non-halogenated organic waste stream.

  • Prevent Incompatible Mixing: Do not mix this waste with the following:

    • Acids or bases.

    • Strong oxidizing agents (e.g., nitrates, perchlorates).[4][12]

    • Aqueous waste.

    • Halogenated organic waste.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the chemical and its waste to prevent personal exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Location: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation risk.

Step 3: Containerization

The choice and condition of the waste container are paramount for safe storage.

  • Select a Compatible Container: Use a chemically resistant container, typically made of high-density polyethylene (HDPE) or glass. Ensure the container material is compatible with all components of the waste mixture.

  • Inspect Container Integrity: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw-top lid.[10][13]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[12][13] Do not leave a funnel in the opening.

Step 4: Waste Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container. Your institution's EHS department will provide official hazardous waste tags.

  • Complete All Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[12][13]

    • The full, unabbreviated chemical name: "[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol" .

    • A complete list of all other chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 5: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Use a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.[13][14]

  • Storage Conditions: The SAA should be:

    • In a cool, dry, and well-ventilated location.[6][12]

    • Away from heat sources, open flames, or sparks.

    • Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Volume Limits: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[12] Federal and local regulations also limit the total volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[14][15]

Step 6: Arranging for Final Disposal

Disposal must be handled by trained professionals.

  • Contact EHS for Pickup: Once the waste container is 90% full or when the experiment is complete, submit a chemical waste pickup request to your institution's EHS department.[12][15]

  • Documentation: Complete all necessary forms as required by your EHS office and the licensed waste contractor.

  • Prohibited Actions:

    • NEVER dispose of this chemical down the drain.[10][12]

    • NEVER place this chemical or its contaminated materials in the regular trash.[12]

Summary of Disposal Parameters

The following table summarizes the key operational information for managing waste containing [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

ParameterSpecificationRationale & Authority
Waste Classification Hazardous Waste: Non-Halogenated OrganicBased on analysis of thiazole and pyrrole moieties.[3][4][5] Governed by EPA RCRA.[10]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard practice for hazardous chemicals. Mandated by OSHA Lab Standard.[8][16]
Container Type Chemically resistant (HDPE, Glass) with a sealed screw-top lid.To ensure compatibility and prevent leaks/evaporation.[6][12][13]
Container Labeling "Hazardous Waste" + Full Chemical Names & PercentagesRequired by EPA and institutional EHS for safety and proper disposal routing.[13]
Max Fill Volume 90% of container capacityTo allow for vapor expansion and prevent spills during transport.[12]
Storage Location Designated Satellite Accumulation Area with secondary containment.To ensure safe, compliant short-term storage at the point of generation.[13][14]
Final Disposal Method Pickup by institutional EHS or a licensed hazardous waste contractor.Ensures compliance with all local, state, and federal regulations.[6][15]

Procedural Workflow Diagram

The following diagram illustrates the decision-making and physical process for the proper disposal of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol waste.

DisposalWorkflow cluster_generation Point of Generation (Fume Hood) cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal gen Waste Generated (e.g., residual chemical, contaminated solvent, PPE) identify Step 1: Identify as Hazardous Waste (Non-Halogenated Organic) gen->identify Assess Hazard segregate Step 2: Segregate from Incompatible Waste Streams identify->segregate containerize Step 3: Place in Approved, Compatible Waste Container segregate->containerize label_node Step 4: Label Container with 'Hazardous Waste' Tag containerize->label_node store Step 5: Store in Designated Satellite Accumulation Area label_node->store request Step 6: Container Full (90%) or Project Complete store->request ehs Submit Waste Pickup Request to EHS request->ehs Yes pickup Professional Pickup by Licensed Contractor ehs->pickup

Caption: Disposal workflow for [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol.

References

  • Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals. Benchchem.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals. Benchchem.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • Proper Disposal of 3,4-diethyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals. Benchchem.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Management Guidelines. Princeton University.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Pyrrole Safety Data Sheet. Santa Cruz Biotechnology.
  • Pyrrole Safety Data Sheet. Thermo Fisher Scientific.
  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
  • Safety Data Sheet. National Metrology Institute of Japan.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules.

Sources

Handling

Chemical Profile &amp; Hazard Rationale[4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS: 1400540-67-1) is a specialized heterocyclic research chemical typically utilized in early-stage drug discovery and agrochemical development.

Comprehensive Safety and Operational Guide: Handling[4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol Chemical Profile & Hazard Rationale[4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS: 1400540-67-1) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling[4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Chemical Profile & Hazard Rationale[4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS: 1400540-67-1) is a specialized heterocyclic research chemical typically utilized in early-stage drug discovery and agrochemical development[1][2].

The Causality of Risk: Thiazole and pyrrole derivatives are heavily researched for their potent biological activities, frequently acting as powerful enzyme inhibitors (e.g., targeting DNA gyrase or aromatase) and exhibiting broad-spectrum antimicrobial, antifungal, and anticancer properties[1][2][3]. Because the specific toxicological and pharmacokinetic profile of this exact derivative is not fully characterized, it must be strictly classified as a Chemical of Unknown Toxicity [4][5].

Structurally, the combination of a lipophilic propyl chain and a hydroxymethyl group enhances the molecule's potential for dermal penetration and cellular membrane permeability. Consequently, standard laboratory handling is insufficient. Researchers must employ a defense-in-depth approach—utilizing robust engineering controls and multi-layered Personal Protective Equipment (PPE)—to prevent systemic exposure and mitigate the risks associated with Particularly Hazardous Substances (PHS)[6].

Quantitative Safety Parameters & PPE Specifications

To ensure a self-validating safety environment, all operational parameters must be quantified and verified prior to handling.

Table 1: Operational and PPE Specifications

Parameter / Category Specification / Standard Causality & Rationale
Compound Purity ≥ 95% High purity increases the concentration of the active pharmaceutical ingredient (API) per milligram, elevating acute exposure risks[7].
Fume Hood Airflow 95 – 125 feet per minute (fpm) Provides optimal face velocity to capture airborne particulates without causing turbulence that could scatter fine powders[6].
Secondary Containment ≥ 110% Capacity Trays must hold 110% of the largest container's volume to fully mitigate catastrophic spills outside the primary vessel[4].
Hand Protection Double-layered Nitrile (≥ 0.11 mm) Delays the permeation of lipophilic organic compounds. Double-gloving ensures a sterile inner barrier if the outer glove is compromised[4].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Protects ocular mucosa from highly bioactive dust and micro-aerosols generated during powder transfer.

| Body Protection | Fully buttoned, fluid-resistant lab coat | Prevents dermal exposure to compounds with unknown systemic toxicity. Disposable jumpsuits are recommended if decontamination methods are unknown[6]. |

Standard Operating Procedure (SOP): Handling & Transfer

This step-by-step methodology ensures that every action is self-validating, meaning the success of one step guarantees the safety of the next.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Check the fume hood's calibration sticker and digital monitor to ensure the face velocity is actively reading between 95 and 125 fpm[6]. Self-validation: If the alarm sounds or the monitor reads <95 fpm, the procedure is immediately aborted.

  • Establish the "Controlled Area": Line the fume hood work surface with removable, absorbent, plastic-backed paper[6]. Place a chemically resistant secondary containment tray on top of the paper[4].

  • Tool Preparation: Pre-weigh anti-static weigh boats and position all spatulas inside the containment tray to minimize the need to move hands in and out of the hood.

Phase 2: PPE Donning & Chemical Transfer

  • Don PPE: Inspect primary nitrile gloves for micro-tears by trapping air in the fingers. Don the primary gloves, followed by the lab coat, chemical goggles, and finally, the secondary (outer) nitrile gloves.

  • Container Access: Open the chemical vial only within the deepest part of the fume hood (at least 6 inches behind the sash).

  • Weighing: Transfer the[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol using a micro-spatula. Conduct the transfer slowly to prevent the generation of aerosols.

  • Sealing: Immediately recap the primary vial and seal the weigh boat or transfer flask before removing it from the secondary containment tray.

Decontamination and Disposal Plan

Because this is a chemical of unknown toxicity, assume all contacted surfaces are highly contaminated.

Decontamination:

  • Wet-Wiping: Dry sweeping is strictly prohibited as it aerosolizes bioactive powders. Wet-wipe all spatulas, balances, and the exterior of the sealed chemical vial using an appropriate solvent (e.g., 70% isopropanol or ethanol, depending on solubility)[5].

  • Surface Cleanup: Carefully fold the plastic-backed absorbent paper inward, trapping any microscopic dust inside.

Waste Disposal:

  • Segregation: Place the folded absorbent paper, outer gloves, and used weigh boats into a designated, clearly labeled "Hazardous Solid Waste - Unknown Toxicity" container.

  • Liquid Waste: Any solvent washings from contaminated flasks must be transferred to a chemically compatible hazardous waste carboy[4].

  • Final Decontamination: Wash hands and forearms thoroughly with soap and water immediately after removing the inner gloves and exiting the laboratory[6].

Operational Workflow Visualization

SOP_Workflow Start 1. Risk Assessment CAS: 1400540-67-1 EngControls 2. Engineering Controls (Fume Hood: 95-125 fpm) Start->EngControls Evaluate Hazards PPE 3. PPE Donning (Double Nitrile, Goggles) EngControls->PPE Verify Containment Handling 4. Chemical Transfer (Anti-static tools) PPE->Handling Establish Barrier Decon 5. Decontamination (Wet-wipe surfaces) Handling->Decon Post-Task Cleanup Waste 6. Hazardous Waste (Segregated Disposal) Decon->Waste Finalize Disposal

Workflow for handling chemicals of unknown toxicity (CAS 1400540-67-1).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
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